Product packaging for 2-Acetyl-3,5-dimethylpyrazine(Cat. No.:CAS No. 54300-08-2)

2-Acetyl-3,5-dimethylpyrazine

Cat. No.: B039248
CAS No.: 54300-08-2
M. Wt: 150.18 g/mol
InChI Key: UCGOSAWBWFUKDT-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dimethylpyrazine is a high-value pyrazine derivative renowned for its potent nutty, roasted, and popcorn-like aroma. This compound is a critical reference standard and key ingredient in advanced research within flavor chemistry and sensory science. Its primary research value lies in elucidating the molecular basis of aroma and taste perception, studying the Maillard reaction pathways that generate flavor in thermally processed foods, and developing novel flavor profiles for product development. The mechanism of action is mediated through its interaction with olfactory receptors, where the specific acetyl and methyl substituents on the pyrazine ring create a unique molecular structure that defines its sensory characteristics and low odor threshold. Researchers utilize this compound in gas chromatography-olfactometry (GC-O) to identify key odor-active compounds, in the synthesis of more complex flavor molecules, and in studies aimed at understanding and modulating flavor release and stability in various matrices. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B039248 2-Acetyl-3,5-dimethylpyrazine CAS No. 54300-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)ethanone
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InChI

InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGOSAWBWFUKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID1068938
Record name 1-(3,5-Dimethylpyrazinyl)ethanone
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Molecular Weight

150.18 g/mol
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Boiling Point

70.00 °C. @ 7.00 mm Hg
Record name 2-Acetyl-3,5-dimethylpyrazine
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CAS No.

54300-08-2
Record name 2-Acetyl-3,5-dimethylpyrazine
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Record name 2-Acetyl-3,5-dimethylpyrazine
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Record name Ethanone, 1-(3,5-dimethyl-2-pyrazinyl)-
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Record name 1-(3,5-Dimethylpyrazinyl)ethanone
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Record name 1-(3,5-dimethylpyrazinyl)ethan-1-one
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Record name 2-ACETYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Acetyl-3,5-dimethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-3,5-dimethylpyrazine (CAS: 54300-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine, with the CAS number 54300-08-2, is an aromatic ketone belonging to the pyrazine class of compounds.[1] Pyrazines are heterocyclic aromatic organic compounds that are widespread in nature and are known for their distinct aromas, often associated with roasted, nutty, or toasted scents.[2][3] While extensively used as a flavor and fragrance agent in the food and cosmetic industries, the broader biological activities and potential pharmaceutical applications of this compound remain an area of limited specific research.[3][4] This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, a plausible synthesis method, analytical techniques, and a discussion of the known biological activities of related pyrazine derivatives, which may inform future research into its therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Compound Identification
IdentifierValue
CAS Number 54300-08-2
IUPAC Name 1-(3,5-dimethylpyrazin-2-yl)ethanone[5]
Molecular Formula C₈H₁₀N₂O[5]
Molecular Weight 150.18 g/mol [5]
Canonical SMILES CC1=CN=C(C(=N1)C)C(=O)C[5]
InChI Key UCGOSAWBWFUKDT-UHFFFAOYSA-N[5]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Colorless to pale yellow liquid[6]
Odor Roasted hazelnut with caramel popcorn nuances[1]
Boiling Point 70 °C at 7 mmHg[1]
Density 1.073 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.517[1]
Vapor Pressure 3.00 mmHg at 20 °C[3]
Flash Point 90.56 °C (195 °F)[3]
Solubility Soluble in water and organic solvents[6]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and effective method is the oxidation of its corresponding ethyl precursor, 2-ethyl-3,5-dimethylpyrazine. This method is analogous to the synthesis of other acetylpyrazines.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from the synthesis of 2-acetyl-3-ethylpyrazine and outlines a potential route to this compound.

Materials and Equipment:

  • 2-ethyl-3,5-dimethylpyrazine

  • Glacial acetic acid

  • Peracetic acid (40% solution)

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask

  • Stirrer, thermometer, reflux condenser, addition funnel

  • Heating mantle

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, dissolve 2-ethyl-3,5-dimethylpyrazine in glacial acetic acid.

  • Heating: Heat the solution to 75 °C with constant stirring.

  • Oxidation: Slowly add a stoichiometric equivalent of 40% peracetic acid dropwise from the addition funnel over a period of 20-30 minutes. Maintain the reaction temperature at 75-80 °C. The color of the reaction mixture may change during this process.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 70-80 °C for an additional hour to ensure the reaction goes to completion.

  • Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator. The crude product will be an oily residue.

  • Purification:

    • Perform fractional distillation of the crude oil under vacuum to isolate the this compound.

    • For further purification, dissolve the collected fraction in diethyl ether, wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_synthesis Synthesis Workflow Start 2-ethyl-3,5-dimethylpyrazine in Acetic Acid Heat Heat to 75°C Start->Heat Add_Oxidant Add Peracetic Acid (75-80°C) Heat->Add_Oxidant Stir Stir for 1 hour (70-80°C) Add_Oxidant->Stir Rotovap Remove Acetic Acid (Rotary Evaporation) Stir->Rotovap Distill Fractional Distillation (Vacuum) Rotovap->Distill Purify Workup & Dry Distill->Purify End Purified this compound Purify->End

A plausible workflow for the synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound are typically achieved through standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data
TechniqueData Highlights
Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 150. Key fragments can be observed in publicly available spectra.[7]
¹H NMR Spectral data is available through chemical databases.[5]
¹³C NMR Spectral data is available through chemical databases.[5]
Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix.

Materials and Equipment:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Sample containing this compound

  • Appropriate solvent (e.g., dichloromethane or hexane)

  • Internal standard (e.g., a deuterated pyrazine analog)

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Perform a liquid-liquid or solid-phase extraction to isolate the volatile and semi-volatile compounds, including this compound, into a suitable solvent.

    • Spike the sample with a known concentration of an internal standard.

  • GC-MS System Parameters:

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized for the specific sample matrix).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions of this compound and the internal standard is recommended.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

G cluster_analysis GC-MS Analysis Workflow Sample_Prep Sample Preparation (Extraction & Spiking) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (MS) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

A generalized workflow for the analysis of this compound by GC-MS.

Biological Activity and Potential for Drug Development

While there is a lack of specific studies on the biological activities of this compound, the broader class of pyrazine derivatives has been shown to possess a wide range of pharmacological effects. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. For instance, some pyrazine derivatives have been investigated as inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy.

Given the absence of direct biological data for this compound, a logical first step for its investigation as a potential therapeutic agent would be a comprehensive biological screening.

Proposed Experimental Protocol: In Vitro Biological Screening

This protocol outlines a general approach for the initial biological evaluation of this compound.

Assays:

  • Cytotoxicity Assay:

    • Cell Lines: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous control cell line.

    • Method: MTT or similar cell viability assays to determine the concentration-dependent cytotoxic effects and calculate the IC₅₀ value.

  • Antimicrobial Assay:

    • Microorganisms: A panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Antioxidant Assay:

    • Methods: DPPH radical scavenging assay and/or cellular antioxidant assays to evaluate the compound's ability to neutralize free radicals.

  • Enzyme Inhibition Assays:

    • Targets: Based on structural similarity to known inhibitors, select relevant enzymes for screening (e.g., kinases, proteases).

    • Method: In vitro enzyme activity assays to determine inhibitory potential.

G cluster_screening Proposed Biological Screening Workflow Compound This compound Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Compound->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Compound->Antioxidant Enzyme Enzyme Inhibition Assays (Targeted) Compound->Enzyme Hit_ID Hit Identification Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Antioxidant->Hit_ID Enzyme->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

A proposed workflow for the initial biological screening of this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, primarily due to its use in the flavor and fragrance industry. However, its potential in the realm of drug discovery and development remains largely unexplored. The synthesis and analytical methods are straightforward and can be readily implemented in a research setting. The diverse biological activities of other pyrazine derivatives suggest that this compound could be a valuable candidate for biological screening to uncover novel therapeutic properties. This technical guide serves as a foundational resource for researchers interested in further investigating this intriguing molecule.

References

The Ubiquitous Nutty and Roasted Notes: An In-depth Technical Guide on the Natural Occurrence of 2-Acetyl-3,5-dimethylpyrazine in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-3,5-dimethylpyrazine is a key aroma compound that imparts desirable nutty, roasted, and popcorn-like flavors to a wide variety of thermally processed foods. Its presence is a hallmark of the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that are fundamental to the development of flavor and color in cooked foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, detailing its formation pathways, quantitative data, and the analytical methodologies used for its identification and quantification. This document is intended to be a valuable resource for researchers in food science, flavor chemistry, and drug development, offering insights into the generation and analysis of this significant flavor molecule.

Introduction

Volatile organic compounds (VOCs) play a pivotal role in defining the sensory profile of the foods we consume. Among the vast array of flavor compounds, pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their characteristic roasted, nutty, and toasted aromas. This compound, a member of the pyrazine family, is of particular interest due to its potent and desirable flavor profile, reminiscent of roasted hazelnuts and popcorn.[1] Its formation is intricately linked to the Maillard reaction, a non-enzymatic browning reaction that is central to the flavor development of numerous food products, including coffee, cocoa, baked goods, and roasted nuts.[1][2][3] Understanding the natural occurrence and formation of this compound is crucial for controlling and optimizing flavor in food production and for identifying potential applications in other fields, such as pharmaceuticals.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of thermally processed foods. Its concentration can vary significantly depending on the food matrix, processing conditions (e.g., temperature and time), and the availability of specific precursors. The following tables summarize the quantitative data on the occurrence of this compound and related pyrazines in various food products.

Table 1: Quantitative Occurrence of this compound and Related Pyrazines in Selected Foods

Food ProductCompoundConcentration RangeReference
Chocolate & Cocoa 2-Ethyl-3,5-dimethylpyrazine-[4]
2,5-Dimethylpyrazine1.99 - 10.18 mg/kg[4]
2,3-Dimethylpyrazine2.74 - 15.11 mg/kg[4]
Trimethylpyrazine15.01 - 81.39 mg/kg[4]
Tetramethylpyrazine60.31 - 285.74 mg/kg[4]
Bread Crust 2-Ethyl-3,5-dimethylpyrazine< 1 - 16 µg/kg[4]
Roasted Peanuts Methylpyrazine-[5]
2,5-Dimethylpyrazine-[5]
2-Ethyl-5-methylpyrazine-[5]
Coffee This compoundDetected, not quantified[6][7]
2-Acetyl-3,6-dimethylpyrazineDetected, not quantified[7]

Note: Data for this compound is limited in some food categories, with many studies focusing on more abundant pyrazines.

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction. Microbial activity can also contribute to the synthesis of pyrazines, although this is less specific for this compound.

Maillard Reaction

The Maillard reaction is a complex cascade of reactions initiated by the condensation of a reducing sugar and an amino acid.[2][8][9] The formation of pyrazines occurs in the intermediate and final stages of this reaction. The general pathway involves the formation of α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation of these intermediates leads to the formation of the stable aromatic pyrazine ring.

A proposed specific pathway for the formation of 2-ethyl-3,5-dimethylpyrazine, a structurally similar and often co-occurring pyrazine, involves the reaction of 2,3-pentanedione with an amino acid. The α-dicarbonyl compound, 2,3-pentanedione, can be formed from the degradation of sugars. This intermediate reacts with an amino group donor to form an α-aminoketone, which is a key precursor for the pyrazine ring.[10]

General Maillard reaction pathway for pyrazine formation.
Microbial Formation

Certain bacteria, particularly species of Bacillus, are known to produce a variety of alkylpyrazines during fermentation.[11] For instance, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from L-threonine.[11][12] The enzymatic pathway involves the conversion of L-threonine to aminoacetone, a key precursor that can spontaneously condense to form dihydropyrazines, which are then oxidized to pyrazines.[11][12] While the direct microbial synthesis of this compound is not as well-documented, the formation of its precursors through microbial metabolism is a potential contributing pathway in fermented foods.

Microbial_Pyrazine_Formation L_Threonine L-Threonine TDH L-threonine 3-dehydrogenase L_Threonine->TDH Aminoacetoacetate 2-Amino-3-oxobutanoate TDH->Aminoacetoacetate Decarboxylation Spontaneous Decarboxylation Aminoacetoacetate->Decarboxylation Aminoacetone Aminoacetone Decarboxylation->Aminoacetone Condensation Self-condensation Aminoacetone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Alkylpyrazines (e.g., 2,5-Dimethylpyrazine) Oxidation->Pyrazine

Microbial biosynthesis pathway of some alkylpyrazines.

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification. Headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are two commonly employed solventless extraction techniques.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a sensitive and efficient method for extracting volatile and semi-volatile compounds from the headspace of a sample.

Materials:

  • Food sample (e.g., ground coffee, powdered bread crust)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine analog)

  • Sodium chloride (NaCl)

  • GC-MS system equipped with a SPME-compatible inlet

Procedure:

  • Sample Preparation: Weigh 1-5 g of the homogenized solid food sample into a 20 mL headspace vial. For liquid samples, use 5-10 mL.

  • Addition of Salt and Internal Standard: Add a saturating amount of NaCl to aqueous samples to increase the volatility of the analytes. Spike the sample with a known amount of the internal standard solution.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve.

HS_SPME_Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) Vial Place Sample in Headspace Vial Sample_Prep->Vial Additives Add Internal Standard & NaCl Vial->Additives Equilibration Equilibration (Heating & Agitation) Additives->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Experimental workflow for HS-SPME-GC-MS analysis.
Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is another sensitive extraction technique that utilizes a magnetic stir bar coated with a sorbent phase.

Materials:

  • Food sample (liquid or a liquid extract of a solid)

  • Glass vials

  • PDMS-coated stir bars (Twister®)

  • Internal standard

  • Magnetic stirrer

  • Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

  • Sample Preparation: Place a defined volume of the liquid sample or sample extract into a glass vial.

  • Addition of Internal Standard: Add a known amount of the internal standard solution to the sample.

  • Extraction: Place the PDMS-coated stir bar into the vial and stir the sample at a constant speed for a specified time (e.g., 60-120 minutes) at a controlled temperature.

  • Post-Extraction: Remove the stir bar, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis: Place the stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS system. The analytes are thermally desorbed and transferred to the GC column.

  • Data Analysis: As with HS-SPME, identify and quantify this compound based on its retention time, mass spectrum, and the internal standard.

Conclusion

This compound is a significant contributor to the desirable roasted and nutty aromas of many thermally processed foods. Its formation is predominantly a result of the Maillard reaction, with microbial metabolism also playing a potential role in certain food systems. The concentration of this compound is influenced by a variety of factors, including the composition of the raw materials and the processing conditions. Accurate quantification of this compound is essential for flavor research and quality control in the food industry. The detailed experimental protocols provided in this guide, utilizing techniques such as HS-SPME-GC-MS and SBSE-GC-MS, offer robust methods for the analysis of this important flavor compound. Further research is warranted to fully elucidate the specific precursors and reaction kinetics leading to the formation of this compound in different food matrices, which will enable more precise control over flavor development in food products.

References

The Sensory Blueprint of 2-Acetyl-3,5-dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sensory characteristics of 2-Acetyl-3,5-dimethylpyrazine, a key aroma compound found in a wide variety of cooked and roasted foods. This document outlines its distinct odor and flavor profile, presents available quantitative sensory data, details experimental protocols for its sensory evaluation, and illustrates the biochemical pathway of its perception.

Odor and Flavor Profile

This compound is a potent and multifaceted aroma compound renowned for its characteristic nutty and roasted notes. Its sensory profile is complex, contributing significantly to the desirable aromas associated with the Maillard reaction in thermally processed foods.

The primary odor descriptors for this compound include:

  • Nutty: Predominantly characterized by roasted hazelnut and peanut nuances.

  • Roasted: A general toasted and browned character.

  • Popcorn-like: A distinct buttery and corn-like aroma.

  • Caramel: Sweet, burnt sugar notes.

Secondary and more subtle descriptors often include corn chip, toasted grain, and cocoa-like nuances.[1][2] The perceived aroma is highly dependent on the concentration of the compound.

Quantitative Sensory Data

Precise quantitative data is essential for understanding the sensory impact of this compound. The following tables summarize the available sensory threshold data.

Table 1: Taste and Detection Thresholds of this compound

ParameterConcentrationMediumSensory Descriptors
Taste Threshold5 ppmNot SpecifiedAlmond, caramel, cocoa, hazelnut, peanut, pistachio, toffee, and coffee-like
Detection Threshold1%Not SpecifiedMusty roasted cocoa, nutty peanut with a caramel-like nuance

Note: The medium for the above-reported values was not specified in the available literature. Sensory thresholds are typically determined in a neutral medium like water or oil to establish a baseline.

Experimental Protocols for Sensory Evaluation

To ensure accurate and reproducible sensory data, standardized methodologies are imperative. The following are detailed protocols for two key sensory evaluation techniques applicable to this compound.

Quantitative Descriptive Analysis (QDA)

QDA is a comprehensive sensory method used to identify and quantify the sensory attributes of a product. A trained panel develops a specific vocabulary to describe the aroma and flavor of a compound and then rates the intensity of each attribute.

Objective: To develop a detailed sensory profile of this compound and to quantify the intensity of its aroma and flavor attributes.

Materials:

  • High-purity this compound

  • Odor-free, deionized water or refined, neutral oil (as a solvent)

  • Glass sample vials with PTFE-lined caps

  • A trained sensory panel of 10-12 individuals

  • Sensory booths with controlled lighting and ventilation

  • Data collection software

Methodology:

  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct training sessions (typically 20-40 hours) to familiarize panelists with the aroma of this compound and related pyrazines.

    • Develop a consensus vocabulary for the key aroma and flavor attributes. Reference standards for nutty, roasted, and popcorn aromas should be used (e.g., roasted hazelnuts, freshly made popcorn, toasted bread).

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (water or oil) at concentrations relevant to its typical use levels in food products.

    • Present samples to panelists in coded, identical vials at a controlled temperature.

  • Sensory Evaluation:

    • Panelists individually evaluate the samples in the sensory booths.

    • Each panelist rates the intensity of each agreed-upon sensory attribute on a continuous line scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Panelists should cleanse their palate between samples using unsalted crackers and deionized water.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Visualize the results using spider web plots or bar charts to represent the sensory profile of the compound at different concentrations.

Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a standard method for determining the detection threshold of a substance.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • High-purity this compound

  • Odor-free, deionized water

  • Glass sniffing bottles or taste sample cups with lids

  • Precision pipettes and volumetric flasks for dilutions

  • A sensory panel of at least 15-20 individuals

Methodology:

  • Sample Preparation:

    • Prepare a series of ascending dilutions of this compound in water, typically on a logarithmic scale.

  • Test Presentation:

    • For each concentration level, present three samples to each panelist. Two of the samples will be blanks (water only), and one will contain the pyrazine dilution.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to identify the "odd" sample (the one containing the pyrazine).

    • Record the responses for each panelist at each concentration level.

  • Data Analysis:

    • Calculate the group's best-estimate threshold, which is the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% in a 3-AFC test).

Signaling Pathways in Odor Perception

The perception of pyrazines, including this compound, is initiated by the interaction of the odorant molecule with specific olfactory receptors in the nasal epithelium.

Recent research has identified the odorant receptor OR5K1 as being specialized in recognizing pyrazines in humans and other animals. The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) triggers a cascade of intracellular events.

The following diagram illustrates the generalized olfactory signal transduction pathway initiated by the binding of an odorant molecule to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Cilium Odorant 2-Acetyl-3,5- dimethylpyrazine OR Olfactory Receptor (OR5K1) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ca_ion Na_ion Action_Potential Action Potential to Brain Depolarization->Action_Potential Ca_ion_label Ca²⁺ Ca_ion_label->CNG_channel Influx Na_ion_label Na⁺ Na_ion_label->CNG_channel Influx

Caption: Generalized olfactory signal transduction pathway for pyrazines.

Workflow for Quantitative Descriptive Analysis (QDA)

The following diagram outlines the workflow for conducting a QDA sensory evaluation.

QDA_Workflow start Start panel_selection Panelist Selection & Screening start->panel_selection training Panelist Training & Vocabulary Development panel_selection->training sample_prep Sample Preparation training->sample_prep evaluation Sensory Evaluation (Individual Booths) sample_prep->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis reporting Reporting & Visualization (Spider Web Plots) analysis->reporting end_node End reporting->end_node

Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship for 3-AFC Threshold Test

The following diagram illustrates the logical steps involved in a 3-AFC sensory test.

AFC_Logic start Present Three Samples (2 Blanks, 1 Test) decision Panelist Identifies the 'Odd' Sample start->decision correct Correct Identification decision->correct Yes incorrect Incorrect Identification decision->incorrect No record Record Result correct->record incorrect->record next_conc Proceed to Next Concentration record->next_conc

Caption: Logical flow of a 3-AFC sensory test.

References

The Genesis of Nutty and Roasted Aromas: A Technical Guide to the Formation of 2-Acetyl-3,5-dimethylpyrazine in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a complex network of non-enzymatic browning reactions between amino acids and reducing sugars, is fundamental to the development of characteristic flavors and aromas in thermally processed foods. Among the myriad of compounds generated, pyrazines are a crucial class of heterocyclic compounds responsible for desirable nutty, roasted, and toasted notes. This in-depth technical guide focuses on the formation of a specific, yet significant pyrazine derivative: 2-acetyl-3,5-dimethylpyrazine. This document provides a comprehensive overview of its formation pathways, key precursors, influencing factors, and detailed methodologies for its synthesis and analysis in model systems.

The Core Chemistry: Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the intricate cascade of the Maillard reaction. While the precise, universally accepted pathway for this specific molecule is a subject of ongoing research, a plausible mechanism can be elucidated from the well-established principles of pyrazine and acetylpyrazine formation. The key stages involve the generation of α-dicarbonyl compounds, Strecker degradation of amino acids, and subsequent condensation and oxidation reactions.

A primary proposed pathway involves the reaction of α-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and methylglyoxal, with amino acids. Diacetyl can serve as a precursor for the acetyl group, while methylglyoxal can contribute to the pyrazine ring backbone. The Strecker degradation of amino acids like alanine is crucial for the formation of α-aminoketones, which are the fundamental building blocks of the pyrazine ring.

The proposed formation pathway can be summarized as follows:

  • Generation of α-Dicarbonyls: Thermal degradation of sugars and the Maillard reaction itself produce highly reactive α-dicarbonyl compounds like diacetyl and methylglyoxal.

  • Strecker Degradation and α-Aminoketone Formation: An amino acid, such as alanine, reacts with an α-dicarbonyl compound (e.g., methylglyoxal) via Strecker degradation to form an α-aminoketone (e.g., 1-amino-2-propanone) and a Strecker aldehyde.

  • Formation of an Acetyl-containing Intermediate: Another α-aminoketone, this one containing an acetyl group, is necessary. This could potentially form from the reaction of an amino acid with diacetyl.

  • Condensation: The two different α-aminoketone intermediates condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine intermediate is subsequently oxidized to the stable aromatic this compound.

G Proposed Formation Pathway of this compound cluster_precursors Precursors cluster_dicarbonyls α-Dicarbonyl Formation reducing_sugar Reducing Sugar diacetyl Diacetyl (α-Dicarbonyl) reducing_sugar->diacetyl Maillard Reaction methylglyoxal Methylglyoxal (α-Dicarbonyl) reducing_sugar->methylglyoxal Maillard Reaction amino_acid Amino Acid (e.g., Alanine) aminoketone1 α-Aminoketone 1 (from Methylglyoxal + Amino Acid) amino_acid->aminoketone1 Strecker Degradation aminoketone2 α-Aminoketone 2 (Acetyl-containing, from Diacetyl + Amino Acid) amino_acid->aminoketone2 Strecker Degradation diacetyl->aminoketone2 Strecker Degradation methylglyoxal->aminoketone1 Strecker Degradation dihydropyrazine Dihydropyrazine Intermediate aminoketone1->dihydropyrazine Condensation aminoketone2->dihydropyrazine Condensation product This compound dihydropyrazine->product Oxidation

Proposed formation pathway of this compound.

Quantitative Data on Pyrazine Formation

The yield of pyrazines in the Maillard reaction is highly dependent on various factors, including the types of precursors, temperature, pH, and reaction time. While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar pyrazines in different food model systems provide valuable insights into the expected concentration ranges. The following table summarizes quantitative data for key pyrazines, including a closely related acetyl-pyrazine, found in different matrices.

Pyrazine CompoundFood Model System/ProductConcentration (µg/kg)Reference
2-Acetyl-3-methylpyrazineSoy Sauce Aroma Type BaijiuSub-threshold levels, contributes to roasted aroma[1]
2,5-DimethylpyrazineLysine/Glucose Solid ModelVariable with reaction time and temperature[2]
2,3,5-TrimethylpyrazineLysine-containing dipeptide/Glucose ModelHigher yield compared to free amino acid models[3]
2-Ethyl-3,5-dimethylpyrazineLysine/Glucose ModelSignificant formation observed[4]

Experimental Protocols

To facilitate further research into the formation of this compound, this section provides a detailed experimental protocol for a Maillard reaction model system, followed by a method for the extraction and analysis of the generated volatile compounds.

Maillard Reaction Model System for Acetyl-Dimethylpyrazine Formation

This protocol is designed to generate acetyl- and dimethyl-substituted pyrazines in a controlled laboratory setting.

Materials:

  • L-Alanine (or other suitable amino acid)

  • D-Glucose (or other reducing sugar)

  • Diacetyl (2,3-butanedione)

  • Methylglyoxal

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sealed reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

  • Heating block or oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 1 M solution of L-alanine in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 M solution of D-glucose in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 0.5 M solution of diacetyl in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 0.5 M solution of methylglyoxal in 0.1 M phosphate buffer (pH 7.4).

  • Set up Reaction Mixtures:

    • In a sealed reaction vial, combine 1 mL of the L-alanine solution, 1 mL of the D-glucose solution, 0.5 mL of the diacetyl solution, and 0.5 mL of the methylglyoxal solution.

    • Prepare control reactions by omitting one or more of the precursors to identify their specific contribution to the product profile.

  • Reaction Incubation:

    • Securely cap the reaction vials.

    • Place the vials in a heating block or oven preheated to 120-140°C.

    • Heat for a specified duration, for example, 60-90 minutes.[3]

  • Cooling and Storage:

    • After the incubation period, remove the vials from the heat source and allow them to cool to room temperature.

    • Store the samples at -20°C until analysis to minimize the loss of volatile compounds.

G Experimental Workflow for Maillard Reaction Model System prep_solutions 1. Prepare Precursor Solutions (Amino Acid, Sugar, Dicarbonyls) setup_reaction 2. Set up Reaction Mixtures in Sealed Vials prep_solutions->setup_reaction incubation 3. Reaction Incubation (e.g., 120-140°C, 60-90 min) setup_reaction->incubation cooling 4. Cool to Room Temperature incubation->cooling storage 5. Store at -20°C for Analysis cooling->storage

References

Technical Guide: Spectroscopic Analysis of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine (CAS No: 54300-08-2) is a heterocyclic aromatic compound belonging to the pyrazine and aryl alkyl ketone classes.[1] With a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , it is recognized for its nutty, hazelnut, and caramel-like aroma.[1][2] It is a significant flavor component found in roasted foods like coffee.[2] This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for its characterization.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35Singlet1HPyrazine ring H
~2.65Singlet3HAcetyl group (-COCH₃)
~2.58Singlet3HPyrazine ring -CH₃
~2.55Singlet3HPyrazine ring -CH₃

Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~200.0Carbonyl carbon (C=O)
~152.0Pyrazine ring C (quaternary)
~148.0Pyrazine ring C (quaternary)
~145.0Pyrazine ring C-H
~143.0Pyrazine ring C (quaternary)
~25.0Acetyl methyl carbon (-COCH₃)
~21.5Pyrazine ring methyl carbon (-CH₃)
~21.0Pyrazine ring methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong carbonyl absorption, typical for an aromatic ketone.[3][4]

Table 3: Key IR Absorption Bands (Technique: Attenuated Total Reflectance - ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H Stretch (Alkyl)
~1690-1715StrongC=O Stretch (Aromatic Ketone)[3][5]
~1500-1600Medium-StrongC=N and C=C Stretch (Pyrazine Ring)
~1250-1350MediumC-C Stretch
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and key fragmentation patterns of the molecule.

Table 4: Mass Spectrometry (GC-MS) Data (Ionization: Electron Ionization - EI)

m/zRelative IntensityAssignment / Fragment
150High[M]⁺ (Molecular Ion)[6][7]
135Medium[M - CH₃]⁺
107High[M - COCH₃]⁺
43High[COCH₃]⁺

Visualization of Analytical Processes

General Spectroscopic Workflow

The following diagram illustrates a standard workflow for the spectroscopic characterization of a small organic molecule like this compound.

G cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Conclusion SamplePrep Sample Preparation (Dissolution, Purification) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy (ATR-FTIR) SamplePrep->IR MS Mass Spectrometry (GC-MS) SamplePrep->MS ProcessNMR NMR Data Processing NMR->ProcessNMR ProcessIR IR Data Processing IR->ProcessIR ProcessMS MS Data Processing MS->ProcessMS Elucidation Structure Elucidation & Verification ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

General workflow for spectroscopic analysis.
Logical Flow of Structure Elucidation

Different spectroscopic techniques provide complementary information that, when combined, confirms the molecule's structure.

G Structure This compound Structure Confirmed H_NMR ¹H NMR (Proton Environment, Connectivity) H_NMR->Structure Provides info on H positions C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms carbon backbone IR Infrared (IR) (Functional Groups: C=O, C=N) IR->Structure Identifies key functional groups MS Mass Spec (MS) (Molecular Weight, Formula) MS->Structure Determines mass and fragmentation

Logical relationship of spectroscopic data.
Key Mass Spectrometry Fragmentation Pathways

Electron Ionization (EI) of the title compound leads to characteristic fragmentation, primarily through alpha-cleavage adjacent to the carbonyl group.

G mol_ion Molecular Ion [M]⁺ m/z = 150 mol_ion->p1 - •CH₃ (Alpha Cleavage) mol_ion->p2 - •COCH₃ (Alpha Cleavage) frag1 [M - CH₃]⁺ m/z = 135 frag2 [M - COCH₃]⁺ m/z = 107 p1->frag1 p2->frag2

Primary fragmentation pathways in EI-MS.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

General Sample Preparation
  • Purity Confirmation : Ensure the purity of the this compound sample (>98%) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection : Use high-purity deuterated solvents for NMR (e.g., Chloroform-d, CDCl₃) and spectroscopic grade solvents for MS and IR dilution if necessary.

  • Concentration :

    • For NMR, prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

    • For GC-MS, prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.[8]

NMR Spectroscopy Protocol
  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : Set to approximately 16 ppm.

    • Acquisition Time : ~4 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16 scans for a sufficiently concentrated sample.

    • Processing : Apply a 0.3 Hz line broadening, Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.[9]

  • ¹³C{¹H} NMR Acquisition :

    • Pulse Program : Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Spectral Width : Set to approximately 240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Processing : Apply a 1.0 Hz line broadening, Fourier transform, and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[9]

IR Spectroscopy Protocol
  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis :

    • Place a small drop of the neat liquid or a few crystals of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure firm contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

Mass Spectrometry Protocol
  • Instrumentation : Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Gas Chromatography (GC) Method :

    • Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection : Inject 1 µL of the prepared sample solution into the GC inlet, set to a temperature of ~250°C.

    • Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C.

  • Mass Spectrometry (MS) Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : Scan from m/z 40 to 300.

    • Calibration : Calibrate the m/z scale using a known reference compound before analysis to ensure high mass accuracy.[10] External calibration is standard, with internal calibration (lock mass) used for enhanced accuracy.[10]

    • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern by comparing it to known fragmentation rules for ketones and pyrazines.

References

An In-depth Technical Guide to the Solubility of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetyl-3,5-dimethylpyrazine, a key aroma compound found in many roasted and baked foods. Understanding its solubility is critical for its application in food science, as well as for its potential use in pharmaceutical and other chemical industries. This document summarizes the available solubility data, outlines detailed experimental protocols for its determination, and provides visual workflows to aid in experimental design.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of solvents is not extensively available in peer-reviewed literature. The following tables summarize the currently accessible qualitative and estimated quantitative data.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityData TypeSource
Water2518.55 g/LEstimated[1]
WaterNot SpecifiedSlightly SolubleQualitative[2]
Organic SolventsNot SpecifiedSolubleQualitative[3]
OilsNot SpecifiedSolubleQualitative[3]
EthanolRoom TemperatureMiscibleQualitative[3]
EthanolNot SpecifiedSolubleQualitative[2]
Diethyl EtherNot SpecifiedSolubleQualitative[2]

Note: The lack of extensive quantitative data highlights a research gap. The experimental protocols outlined in the following section can be employed to generate more comprehensive and precise solubility data for this compound in various solvents of interest.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound. The following is a detailed methodology adapted from the well-established "shake-flask" method, which is considered the gold standard for thermodynamic solubility measurements.[4][5]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that specific temperature.

Materials and Apparatus
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) of analytical grade

  • Thermostatic shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Vials for sample collection

  • Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

Experimental Procedure
  • Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC-UV or GC-MS.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/L, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow to sediment or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample if necessary E->F G Quantify concentration (e.g., HPLC, GC-MS) F->G

Figure 1. Experimental workflow for the shake-flask solubility determination method.

G A Start B Is the compound soluble in water? A->B C Is the compound soluble in 5% NaOH? B->C No G Class S (Water Soluble) B->G Yes D Is the compound soluble in 5% NaHCO3? C->D Yes E Is the compound soluble in 5% HCl? C->E No H Class A1 (Strong Acid) D->H Yes I Class A2 (Weak Acid) D->I No F Is the compound soluble in cold conc. H2SO4? E->F No J Class B (Base) E->J Yes K Class N (Neutral) F->K Yes L Class I (Inert) F->L No M End G->M H->M I->M J->M K->M L->M

Figure 2. Logical workflow for qualitative solubility classification.

References

In-Depth Technical Guide: Toxicological Data and Safety Assessment of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of 2-Acetyl-3,5-dimethylpyrazine, a key flavoring agent. The information is compiled from evaluations by major international food safety bodies and relevant scientific studies.

Executive Summary

This compound is a pyrazine derivative used as a flavoring substance in a variety of food products. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). Based on the available data, it is considered to pose no safety concern at current levels of intake when used as a flavoring agent. This assessment is supported by information on its metabolism, which is anticipated to involve pathways common to other pyrazine derivatives, leading to innocuous products.

Toxicological Data Summary

Quantitative toxicological data for this compound is limited. Much of the safety assessment relies on data from structurally related pyrazine derivatives.

Table 1: Acute and Subchronic Toxicity Data

TestSpeciesRouteValueReference
Acute Oral LD50Data Not Available for this compound
Related Compound: 2-ethyl-3,(5 or 6)-dimethylpyrazineRatOral460 mg/kg bw[Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient]
90-Day Subchronic NOAELData Not Available for this compound
Related Compound: 2-ethyl-3,(5 or 6)-dimethylpyrazineRatOral (feeding)12.5 mg/kg bw/day (both sexes)[Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient]
Related Compound: 2-ethyl-3,(5 or 6)-dimethylpyrazineRatOral (feeding)17 mg/kg bw/day (males), 18 mg/kg bw/day (females)[Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient]

Table 2: Genotoxicity Data for this compound

AssayTest SystemMetabolic ActivationResultReference
Chromosomal AberrationChinese hamster lung-derived CHL/IU cellsWith and withoutNegativeEFSA FGE.17Rev2

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

A bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis strain_prep Prepare bacterial strains (e.g., Salmonella typhimurium) mix Mix bacteria, test article, and S9 mix (if applicable) strain_prep->mix s9_prep Prepare S9 metabolic activation mix (optional) s9_prep->mix test_article_prep Prepare test article concentrations test_article_prep->mix plate Plate mixture on minimal glucose agar mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for a dose-dependent increase in revertants count->analyze

Bacterial Reverse Mutation Assay (Ames Test) Workflow

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are commonly used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Analysis: Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow into visible colonies. The number of revertant colonies is counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol

This test identifies substances that may cause structural chromosome aberrations in cultured mammalian cells.

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Cell Harvesting cluster_analysis Analysis culture Culture mammalian cells (e.g., CHO, CHL) expose Expose cells to test substance with and without S9 mix culture->expose arrest Add mitotic arresting agent (e.g., colcemid) expose->arrest harvest Harvest cells arrest->harvest hypotonic Hypotonic treatment harvest->hypotonic fix Fix cells hypotonic->fix prepare Prepare slides and stain fix->prepare score Microscopically score metaphase cells for chromosomal aberrations prepare->score evaluate Evaluate for a statistically significant increase in aberrations score->evaluate

In Vitro Chromosomal Aberration Test Workflow

Methodology:

  • Cell Culture: Established cell lines, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells, are cultured.

  • Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cell Harvest: A mitotic arresting agent is added to accumulate cells in metaphase. The cells are then harvested.

  • Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Staining and Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: The frequency of aberrant cells is compared between the treated and control groups to determine if the test substance induced a statistically significant increase in chromosomal damage.

Safety Assessment and Regulatory Status

The safety of this compound as a flavoring agent is based on a comprehensive evaluation of its chemical structure, metabolism, and the toxicological profile of related substances.

Safety_Assessment_Flowchart start This compound structural_class Structural Class II (JECFA) start->structural_class metabolism Predicted Metabolism: Side-chain oxidation and/or ring hydroxylation followed by conjugation structural_class->metabolism intake Estimated Daily Intake metabolism->intake compare Intake < Threshold? intake->compare threshold Toxicological Threshold of Concern threshold->compare no_concern No Safety Concern compare->no_concern Yes tox_data Toxicological Data (Genotoxicity, etc.) compare->tox_data No conclusion Final Safety Conclusion further_data Further Data Required evaluate_tox Evaluate Toxicological Data tox_data->evaluate_tox evaluate_tox->conclusion

Safety Assessment Flowchart for Flavoring Agents

Conclusion

Based on the available information from reputable international regulatory bodies, this compound is considered safe for its intended use as a flavoring agent. While specific quantitative toxicological data for this compound are limited, the safety assessment is well-supported by data on structurally related pyrazine derivatives and a thorough evaluation of its likely metabolic fate. The genotoxicity data available do not indicate a concern for mutagenicity.

Methodological & Application

Application Note: Quantitative Analysis of 2-Acetyl-3,5-dimethylpyrazine in Food Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-3,5-dimethylpyrazine is a crucial flavor compound found in a variety of thermally processed foods, contributing to their desirable roasted, nutty, and popcorn-like aromas. Its formation is primarily a result of the Maillard reaction between amino acids and reducing sugars during processes such as baking, roasting, and frying. The concentration of this pyrazine derivative significantly influences the sensory profile and quality of food products like coffee, roasted nuts, and baked goods. Consequently, accurate and robust analytical methods for its quantification are essential for quality control, process optimization, and flavor profiling in the food industry. This application note details protocols for the analysis of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of pyrazines, including this compound, in various food matrices. These values are representative and may vary depending on the specific matrix, instrumentation, and method parameters.

Food MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
Roasted CoffeeHS-SPME-GC-MS0.83 ng/mL2.5 ng/mL>0.9991.6-109.2[2]
Baked Goods (Bread)HS-SPME-GC-MS49.0 pg/kg163 pg/kg>0.999N/A[3]
Roasted Nuts (Peanuts)HS-SPME-GC-MS2-60 ng/g6-180 ng/g>0.9991.6-109.2[2]
General Food MatricesSolvent Extraction-GC-MSN/AN/AN/AN/A[4]

Experimental Protocols

Two primary methods for the extraction of this compound from food matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds in solid and liquid food matrices.

Materials and Reagents:

  • Solid Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Heating and stirring module (e.g., water bath, heating block with magnetic stirrer)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Sodium chloride (NaCl)

  • Internal Standard (e.g., 2-Acetylpyrazine-d3)

  • Methanol or Dichloromethane (for standard preparation)

Sample Preparation:

  • Solid Samples (e.g., coffee, roasted nuts, baked goods): Homogenize the sample to a fine powder. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]

  • Liquid Samples (e.g., beverages): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of internal standard solution to each vial.

  • To enhance the release of volatiles, add a small amount of saturated NaCl solution (e.g., 1 g of NaCl or 5 mL of saturated solution).[5]

  • Immediately seal the vial with the septum cap.

HS-SPME Procedure:

  • Place the vial in the heating and stirring module and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.[4][5]

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.[5]

  • After extraction, retract the fiber into the needle.

GC-MS Analysis:

  • Immediately insert the SPME fiber into the heated GC injector port (e.g., 250°C) for thermal desorption for a specific time (e.g., 2-5 minutes) in splitless mode.[4][5]

  • Start the GC-MS data acquisition.

GC-MS Parameters (Typical):

  • GC Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]

  • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.[5]

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would be monitored.

Protocol 2: Solvent Extraction GC-MS

This protocol is adaptable for various food matrices, particularly for semi-solid and solid foods.

Materials and Reagents:

  • Homogenizer (e.g., blender, Ultra-Turrax)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Extraction solvent (e.g., Dichloromethane or water)[4]

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (optional for cleanup)

  • GC-MS system

Sample Preparation and Extraction:

  • Weigh 5-10 g of the homogenized food sample into a beaker.[4]

  • Add 50 mL of the selected extraction solvent.[4]

  • Homogenize the mixture for 2-3 minutes.[4]

  • Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.[4]

  • Carefully decant the supernatant (the solvent extract).[4]

  • Repeat the extraction process on the sample residue two more times, combining all the supernatants.[4]

Drying and Concentration:

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[4]

  • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[4]

Cleanup (Optional):

  • If the extract is complex, a cleanup step using a suitable SPE cartridge may be necessary.[4]

GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.[4]

  • Use the same GC-MS parameters as described in Protocol 1.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_hs_spme HS-SPME cluster_solvent Solvent Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Coffee, Nuts, Baked Goods) Homogenization Homogenization Sample->Homogenization Weighing Weighing Homogenization->Weighing Vial Transfer to Headspace Vial Weighing->Vial Spiking Internal Standard Spiking Vial->Spiking Equilibration Equilibration (Heating & Agitation) Spiking->Equilibration HS-SPME Path Solvent_add Add Solvent Spiking->Solvent_add Solvent Extraction Path Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Injection Injection/Desorption in GC Inlet Extraction->Injection Centrifugation Centrifugation Solvent_add->Centrifugation Concentration Concentration Centrifugation->Concentration Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound in food.

References

Application Notes and Protocols for the Extraction of 2-Acetyl-3,5-dimethylpyrazine using SPME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid-Phase Microextraction (SPME) for the extraction and analysis of 2-Acetyl-3,5-dimethylpyrazine, a significant flavor and aroma compound found in various food and beverage products. The protocols detailed herein are intended for use in research, quality control, and product development settings.

Introduction

This compound is a key contributor to the nutty, roasted, and popcorn-like aromas in a variety of cooked and processed foods. Accurate and efficient extraction and quantification of this compound are crucial for flavor profile analysis, quality assessment, and process optimization. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is highly suitable for the extraction of volatile and semi-volatile compounds like this compound from complex matrices.[1][2] This method, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust analytical workflow for the identification and quantification of this target analyte.

Data Presentation

The following tables summarize key quantitative data and experimental parameters for the SPME-GC-MS analysis of pyrazines, including compounds structurally related to this compound. This information has been compiled from various studies to provide a comparative overview.

Table 1: SPME Fiber Selection and Performance for Pyrazine Extraction

SPME Fiber CoatingTarget AnalytesMatrixKey FindingsReference(s)
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)PyrazinesYeast Extract, Margarine, CocoaShowed the maximum volatile extraction efficiency for a broad range of pyrazines.[3][4][5][6][3][4][5][6]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Volatile CompoundsGeneralRecommended for more volatile polar analytes.[7][7]
Carboxen/Polydimethylsiloxane (CAR/PDMS)Aroma-active compoundsSoy SauceEffective for the extraction of various aroma compounds, including pyrazines.[4][4]
Polydimethylsiloxane (PDMS)Low molecular weight, volatile compoundsGeneralA good choice for general volatile analysis.[7][7]

Table 2: Optimized HS-SPME Parameters for Pyrazine Analysis

ParameterOptimized ValueMatrixNotesReference(s)
Extraction Temperature (°C) 45 - 80Yeast Extract, Flavor-enhanced oils, Peanut ButterHigher temperatures can increase the volatility of the analyte but may also introduce matrix effects.[4][8][9][4][8][9]
Extraction Time (min) 30 - 60Yeast Extract, Flavor-enhanced oils, Microbial samplesSufficient time is required to reach equilibrium between the sample, headspace, and fiber.[10][11][10][11]
Equilibration Time (min) 10 - 30Yeast Extract, GeneralAllows for the volatile pyrazines to partition into the headspace before fiber exposure.[1][3][1][3]
Salt Addition NaCl (to saturation)Aqueous samplesIncreases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.[2][4][2][4]

Table 3: GC-MS Parameters for Pyrazine Analysis

ParameterValueNotesReference(s)
Column Type DB-5ms, HP-5ms, or equivalent non-polar/medium-polar capillary columnThese columns provide good separation for a wide range of volatile and semi-volatile compounds.[1][2]
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thicknessStandard dimensions for good resolution and sensitivity.[1]
Carrier Gas HeliumAt a constant flow rate of 1.0-1.2 mL/min.[1]
Injector Temperature (°C) 250 - 270To ensure efficient thermal desorption of the analytes from the SPME fiber.[1]
Injection Mode SplitlessTo maximize the transfer of analytes to the column for improved sensitivity.[1][2]
Oven Temperature Program Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°CThis program allows for the separation of a wide range of volatile compounds.[1]
MS Ion Source Temp (°C) 230Standard temperature for electron ionization.[1]
MS Quadrupole Temp (°C) 150Standard temperature for the quadrupole mass analyzer.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.[1]
Scan Mode Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM)Full scan is used for identification, while SIM provides higher sensitivity for quantification.[1]

Table 4: Quantitative Data for Pyrazine Analysis (General)

Pyrazine CompoundMatrixMethodLOD (ng/g)LOQ (ng/g)Reference(s)
Various PyrazinesFlavor-enhanced oilsMHS-SPME-arrow2 - 606 - 180[10][12]
2-Methoxy-3,5-dimethylpyrazineDrinking WaterHS-SPME-GC-MS0.83 (ng/mL)2.5 (ng/mL)[13]
2-Methylpyrazine & 2,5-DimethylpyrazineMicrobial SamplesHS-SPME-GC/MS--[11]

Note: Specific LOD and LOQ values for this compound were not consistently available across the reviewed literature. The provided data for other pyrazines can serve as a general guideline.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound from a solid or liquid sample using HS-SPME-GC-MS.

Materials and Reagents
  • Sample: Food matrix (e.g., roasted nuts, coffee, cocoa products)

  • Headspace Vials: 20 mL or 40 mL with PTFE/silicone septa screw caps

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad pyrazine analysis.[3][4]

  • Internal Standard (Optional but Recommended): A deuterated analog of a pyrazine, such as 2,3-Diethyl-5-methylpyrazine-d7, for accurate quantification.[1]

  • Sodium Chloride (NaCl): Analytical grade, for salting out.

  • Deionized Water

  • Methanol and Chloroform (for stir bar conditioning if using SBSE)

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • SPME Autosampler or Manual Holder

  • Heating and Agitation Module (for vials)

Detailed Protocol
  • Sample Preparation:

    • Solid Samples: Weigh 1-5 g of the homogenized sample into a 20 mL or 40 mL headspace vial.[2]

    • Liquid Samples: Pipette 5-10 mL of the liquid sample into a headspace vial.[1]

    • Salt Addition: For aqueous samples, add NaCl to the vial to achieve saturation. This enhances the release of volatile compounds.[2][4]

    • Internal Standard Spiking (Optional): Add a known amount of the internal standard solution to each sample and standard.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibration: Place the sealed vial in a heating block or water bath set to the desired equilibration temperature (e.g., 60°C). Allow the sample to equilibrate for 15-30 minutes with agitation.[1][3]

    • Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the vial. The extraction time and temperature should be optimized, but typical starting conditions are 30-45 minutes at 60°C.[2][10]

  • GC-MS Analysis:

    • Desorption: After extraction, immediately retract the fiber and insert it into the heated GC injector port (e.g., 250°C) for thermal desorption.[2] Desorb for 2-5 minutes in splitless mode.[1][2]

    • Chromatographic Separation: Start the GC-MS run using the parameters outlined in Table 3.

    • Mass Spectrometric Detection: The mass spectrometer will acquire data in either full scan or SIM mode.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. Calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the SPME process.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Solid or Liquid) Vial Place in Headspace Vial Sample->Vial Salt Add NaCl (Optional) Vial->Salt IS Spike Internal Standard (Optional) Salt->IS Equilibrate Equilibrate (e.g., 60°C, 15 min) IS->Equilibrate Extract Expose SPME Fiber (e.g., 60°C, 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Detect->Quantify

Caption: Workflow for the extraction and analysis of this compound.

SPME_Parameters cluster_params Key SPME Parameters center Extraction Efficiency Temp Extraction Temperature Temp->center Time Extraction Time Time->center Fiber Fiber Coating Fiber->center Matrix Sample Matrix Effects Matrix->center Agitation Agitation Agitation->center

References

Application Note: Quantification of 2-Acetyl-3,5-dimethylpyrazine using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyl-3,5-dimethylpyrazine is a key aroma compound found in a variety of roasted, baked, and thermally processed foods, contributing to their characteristic nutty and bready flavors.[1] Accurate quantification of this pyrazine is crucial for quality control in the food and beverage industry, flavor profile analysis, and sensory science research. This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard. The use of a stable isotope-labeled internal standard is the "gold standard" for compensating for analytical variability, matrix effects, and variations in sample preparation, ensuring high accuracy and precision.[2]

Principle of Internal Standard Quantification

The internal standard method involves adding a known amount of a compound, the internal standard (IS), to every sample, calibrator, and blank. The IS should be chemically similar to the analyte but not naturally present in the samples. A stable isotope-labeled version of the analyte or a closely related analog is often the ideal choice.[3][4] Quantification is based on the ratio of the analyte's response to the internal standard's response, which corrects for variations during sample preparation and injection.[5] This approach significantly improves the robustness and reliability of the quantitative results.[2] For the quantification of this compound, a suitable internal standard would be a deuterated analog such as 2,5-dimethyl-d6-pyrazine or Acetylpyrazine-d3, due to their similar chemical and physical properties.[3][5]

Principle of Internal Standard Quantification cluster_sample Sample cluster_is Internal Standard cluster_prep Sample Preparation & Analysis cluster_data Data Analysis Analyte Analyte (Unknown Amount) Preparation Addition of IS, Extraction, GC-MS Analysis Analyte->Preparation IS IS (Known Amount) IS->Preparation Response Measure Peak Area (Analyte & IS) Preparation->Response Instrumental Response Ratio Calculate Peak Area Ratio (Analyte / IS) Response->Ratio Quantify Quantify Analyte (Using Calibration Curve) Ratio->Quantify

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

This section details the methodology for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Materials and Reagents
  • Standards: Analytical grade this compound.

  • Internal Standard: 2,5-dimethyl-d6-pyrazine or Acetylpyrazine-d3.

  • Solvents: GC-MS grade methanol or dichloromethane for stock solution preparation.[2]

  • Vials: 20 mL headspace vials with PTFE/silicone septa.[3]

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[3][6]

  • Sodium Chloride (NaCl): For enhancing the release of volatiles.[3]

Protocol 1: HS-SPME-GC-MS Analysis

This protocol is suitable for solid or liquid food matrices.

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a stock solution of the internal standard (e.g., 2,5-dimethyl-d6-pyrazine) at 1 mg/mL in methanol.

    • From these stock solutions, prepare working standard solutions and a calibration curve ranging from the limit of quantification (LOQ) to the upper limit of linearity.[4]

  • Sample Preparation:

    • Accurately weigh 1.0 - 3.0 g of the homogenized solid sample (or pipette an equivalent volume for liquid samples) into a 20 mL headspace vial.[2][3]

    • Add a known amount of the internal standard solution to achieve a concentration within the mid-range of the calibration curve.[4]

    • Add 5 mL of a saturated NaCl solution to the vial to improve the volatility of the target analyte.[3][7]

    • Immediately seal the vial with a PTFE/silicone septum.[3]

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler and equilibrate the sample at 60°C for 15 minutes.[3][7]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-60 minutes at 60°C.[3]

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated GC injection port (250-270°C) for thermal desorption for 5 minutes in splitless mode.[2][3]

    • The separated compounds are then detected by the mass spectrometer. For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.[3][6]

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Homogenize Sample Weigh 2. Weigh Sample (1-3 g) Sample->Weigh Spike 3. Spike with Internal Standard Weigh->Spike NaCl 4. Add Saturated NaCl Solution Spike->NaCl Seal 5. Seal Vial NaCl->Seal Equilibrate 6. Equilibrate at 60°C (15 min) Seal->Equilibrate Expose 7. Expose SPME Fiber (30-60 min) Equilibrate->Expose Desorb 8. Desorb Fiber in GC Injector Expose->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Calculate 12. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 13. Determine Concentration Calculate->Quantify

Caption: HS-SPME-GC-MS workflow for pyrazine quantification.

Data Presentation

The following tables summarize typical parameters for a validated GC-MS method for the quantification of pyrazines.

Table 1: GC-MS Instrument Parameters
ParameterRecommended SettingReference(s)
GC System Agilent 6890N or similar[2]
Injection Port Splitless mode, 250 - 270°C[2][3]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min[2][7]
Column DB-5ms, HP-5ms, or ZB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3][7]
Oven Program Initial temp 40°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[3][6]
MS System Agilent 5975 or equivalent[2]
Ion Source Temp. 230°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2][6]
Acquisition Mode Selected Ion Monitoring (SIM)[3][6]
Table 2: Method Validation Data Summary (Representative Values)

This table presents typical performance characteristics for the quantification of pyrazines using an internal standard, based on published data.

ParameterTypical ValueDescriptionReference(s)
Linearity (r²) ≥ 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship.[3][4]
Limit of Quantification (LOQ) 0.005 - 0.04 µg/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[3]
Recovery (%) 79 - 99%The percentage of the true amount of analyte that is detected by the analytical method.[3]
Precision (CV%) < 15%The coefficient of variation, indicating the degree of scatter in the data from replicate measurements.[3][4]
Conclusion

The protocol described in this application note, utilizing HS-SPME with GC-MS and an appropriate internal standard, provides a robust and reliable method for the accurate quantification of this compound in various matrices.[2] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of analytical error, leading to high-quality, reproducible data essential for research, quality control, and development purposes.[2][4]

References

Application Notes and Protocol for the Sensory Evaluation of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine is a heterocyclic aromatic compound that plays a significant role in the flavor and aroma profiles of a wide variety of cooked and roasted foods. It is a member of the pyrazine family, which is well-known for contributing nutty, roasted, and toasted sensory characteristics. This compound is naturally formed during the Maillard reaction and Strecker degradation, chemical reactions that occur when sugars and amino acids are heated. Understanding the sensory properties of this compound is crucial for food product development, flavor chemistry research, and the formulation of palatable pharmaceutical products.

These application notes provide a comprehensive protocol for the sensory evaluation of this compound, focusing on the Quantitative Descriptive Analysis (QDA) method. This document outlines the organoleptic properties of the compound, detailed experimental procedures, and a framework for data analysis.

Organoleptic Profile of this compound

This compound is characterized by a potent and complex nutty and roasted aroma. Its sensory profile is highly dependent on its concentration.

Odor Profile: The aroma is predominantly described with the following notes:

  • Primary: Nutty (specifically roasted hazelnut and peanut), roasted, and popcorn-like.[1]

  • Secondary: Corn chip, toasted grain, and nutty flesh.[1]

  • Nuances: At a 1% concentration, it can exhibit musty, roasted cocoa, and caramel-like nuances.[2]

Due to its high odor strength, it is recommended to evaluate this compound in a diluted solution, typically 0.10% or less in a suitable solvent like propylene glycol or dipropylene glycol.[1]

Taste Profile: When evaluated in a food matrix, this compound imparts the following taste characteristics, particularly at a concentration of around 5 ppm:

  • Almond

  • Caramel

  • Cocoa

  • Hazelnut

  • Peanut

  • Pistachio

  • Toffee

  • Coffee-like

Quantitative Sensory Data

Table 1: Sensory Thresholds of Selected Pyrazines in Water

PyrazineOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Acetylpyrazine6210,000Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut
2-Ethyl-3,5-dimethylpyrazine1Not widely reportedCocoa, chocolate, nutty, burnt almond
2,3-Dimethylpyrazine2,500 - 35,000Not widely reportedNutty, cocoa, coffee, potato, meaty
2,3,5-Trimethylpyrazine400Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa
2-Acetyl-3-ethylpyrazine~100010Nutty, raw potato, earthy, popcorn, corn chip, meaty

Note: The data presented in this table is for comparative purposes and does not represent the sensory thresholds of this compound.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

The following protocol details the steps for conducting a comprehensive sensory evaluation of this compound using the Quantitative Descriptive Analysis (QDA) method.

4.1. Objective

To quantitatively characterize the sensory attributes (aroma, flavor, and mouthfeel) of this compound at various concentrations in a defined food matrix or solvent.

4.2. Panelist Selection and Training

  • Selection: Recruit 8-12 individuals based on their sensory acuity, descriptive ability, and availability. Initial screening can be performed using basic taste and odor identification tests.

  • Training: Conduct a series of training sessions (typically 15-20 hours) to familiarize the panelists with the sensory characteristics of pyrazines and the QDA methodology.

    • Lexicon Development: In the initial sessions, present panelists with a range of concentrations of this compound and other related pyrazines. Through open discussion, guide the panel to develop a consensus on a descriptive vocabulary (lexicon) for the perceived aroma and flavor attributes.

    • Reference Standards: Provide reference standards for each descriptor to anchor the panelists' perceptions. Examples of reference standards for nutty and roasted aromas are provided in Table 2.

    • Scaling Practice: Train the panelists to rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

Table 2: Example Reference Standards for QDA Lexicon

Sensory AttributeReference StandardPreparation
Roasted NuttyRoasted AlmondsUnsalted almonds roasted at 175°C (350°F) for 10-12 minutes.
PopcornFreshly Popped PopcornUnsalted, unbuttered air-popped popcorn.
HazelnutToasted HazelnutsHazelnuts toasted at 175°C (350°F) for 8-10 minutes.
Roasted CoffeeDark Roast Coffee BeansFreshly ground dark roast coffee beans.
CaramelCaramel CandyMelted caramel candies diluted in warm water.

4.3. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol).

  • From the stock solution, prepare a series of dilutions in the desired evaluation medium (e.g., deionized water, a simple sugar solution, or a neutral food base like a white sauce or vanilla ice cream). The concentrations should span the range from below the expected detection threshold to a level where the characteristic flavors are clearly perceptible.

  • Prepare all samples fresh on the day of evaluation and code them with random three-digit numbers.

4.4. Evaluation Procedure

  • Conduct the sensory evaluation in individual, well-ventilated sensory booths under controlled lighting and temperature.

  • Present the samples to the panelists in a randomized and balanced order to minimize carry-over and order effects.

  • Instruct panelists to evaluate the aroma of each sample first by sniffing the headspace of the container.

  • For flavor evaluation, instruct panelists to take a standardized amount of the sample into their mouth, hold it for a few seconds, and then expectorate.

  • Panelists should rate the intensity of each descriptive attribute on the provided line scale on a data collection form or using sensory evaluation software.

  • Provide panelists with unsalted crackers and deionized water to cleanse their palates between samples.

4.5. Data Analysis

  • Convert the ratings from the line scales into numerical data.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of attributes across different concentrations of this compound.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

  • The results are often presented in the form of a "spider web" or "radar" plot, which provides a visual representation of the sensory profile of the compound at different concentrations.

Experimental Workflow and Signaling Pathway Diagrams

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase Panelist_Selection Panelist Selection & Screening Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Panelist_Training Panelist Training & Calibration Lexicon_Development->Panelist_Training Sample_Preparation Sample Preparation & Coding Panelist_Training->Sample_Preparation Sample_Presentation Randomized Sample Presentation Sample_Preparation->Sample_Presentation Sensory_Evaluation Individual Sensory Evaluation Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation

Caption: Workflow for the Quantitative Descriptive Analysis of this compound.

Caption: Generalized olfactory signal transduction pathway for odorant perception.

References

The Role of 2-Acetyl-3,5-dimethylpyrazine in Flavor Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

2-Acetyl-3,5-dimethylpyrazine is a key aroma compound that imparts desirable nutty, roasted, and popcorn-like flavors to a wide variety of food products. This heterocyclic nitrogen-containing compound is naturally formed during the thermal processing of food through the Maillard reaction and plays a significant role in the sensory profile of roasted nuts, bread, chocolate, and coffee.[1] Its potent and characteristic aroma makes it a valuable tool for flavor chemists and food scientists in both research and product development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound. It covers its sensory properties, formation pathways, analytical methods, and applications in flavor chemistry.

Sensory Properties and Applications

This compound is characterized by a strong and complex aroma profile. Its primary sensory attributes include nutty, roasted hazelnut, roasted peanut, popcorn, and corn chip notes.[2] Due to its potent flavor, it is typically used at very low concentrations, ranging from 0.01 to 5 parts per million (ppm) in various food products.[1]

Quantitative Application Data

The following table summarizes the typical usage levels of this compound (as a mixture of this compound and 2-acetyl-3,6-dimethylpyrazine) in various food categories as deemed Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).

Food CategoryTypical Usage Level (ppm)
Baked Goods5.0
Beverages (non-alcoholic)2.0
Breakfast Cereals2.0
Cheese2.0
Chewing Gum-
Condiments, Relishes2.0
Confection, Frosting3.0
Fats, Oils2.0
Frozen Dairy2.0
Fruit Ices, Puddings2.0
Gelatins, Puddings2.0
Gravies5.0
Hard Candy3.0
Imitation Dairy2.0
Instant Coffee, Tea2.0
Jams, Jellies2.0
Meat Products5.0
Milk Products2.0
Processed Vegetables2.0
Seasonings, Flavors2.0
Snack Foods5.0
Soft Candy3.0
Soups5.0
Sweet Sauces2.0

Data sourced from FEMA GRAS publication.

Formation of this compound: The Maillard Reaction

The characteristic flavor of many cooked foods is largely due to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. Pyrazines, including this compound, are significant products of this reaction. The formation of acetyl-substituted pyrazines generally involves the Strecker degradation of amino acids to form α-aminoketones, which then undergo condensation and oxidation to form the pyrazine ring.[3]

While a specific, detailed pathway for this compound is not extensively documented in the provided search results, a generalized pathway for the formation of acetylpyrazines can be illustrated. The formation of the dimethyl-substituted pyrazine ring would likely involve amino acids such as alanine and a dicarbonyl compound. The acetyl group is derived from precursors like pyruvaldehyde.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_strecker Strecker Degradation cluster_condensation Condensation & Oxidation reducing_sugar Reducing Sugar strecker_aldehyde Strecker Aldehyde reducing_sugar->strecker_aldehyde Maillard Reaction Intermediate Steps amino_acid Amino Acid (e.g., Alanine) amino_acid->strecker_aldehyde alpha_aminoketone α-Aminoketone (e.g., 1-amino-2-propanone) strecker_aldehyde->alpha_aminoketone dihydropyrazine Dihydropyrazine Intermediate alpha_aminoketone->dihydropyrazine Self-condensation (2 molecules) acetylpyrazine This compound dihydropyrazine->acetylpyrazine Oxidation

Generalized formation pathway of acetylpyrazines.

Experimental Protocols

Sensory Evaluation of Pyrazines (Adapted Protocol)

A robust sensory evaluation is crucial for determining the flavor profile and detection thresholds of aroma compounds. The following is a generalized protocol for the sensory evaluation of pyrazines, which can be adapted for this compound.[4]

Objective: To determine the odor and taste detection thresholds and to characterize the flavor profile of this compound.

Materials:

  • High-purity this compound

  • Odorless and tasteless water (for dilutions)

  • Glass sniffing jars with lids

  • Disposable tasting cups

  • A panel of 10-15 trained sensory assessors

Protocol for Threshold Determination (3-Alternative Forced Choice - 3-AFC):

  • Sample Preparation: Prepare a series of dilutions of this compound in water. The concentration steps should be in a logarithmic scale (e.g., 0.1, 0.5, 1, 5, 10 ppb).

  • Presentation: For each concentration, present three samples to each panelist. Two samples will contain only water (blanks), and one will contain the pyrazine dilution. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to sniff (for odor threshold) or taste (for taste threshold) each sample and identify the "odd" sample (the one containing the pyrazine).

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample.

Protocol for Flavor Profile Description (Quantitative Descriptive Analysis - QDA):

  • Panelist Training: Train panelists to identify and scale the intensity of relevant flavor attributes (e.g., nutty, roasted, popcorn, earthy, bitter). Reference standards for each attribute should be provided.

  • Sample Preparation: Prepare samples of a neutral base (e.g., water, unsalted cracker) containing a known concentration of this compound.

  • Evaluation: Panelists evaluate the samples and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale from "low" to "high").

  • Data Analysis: The mean intensity ratings for each attribute are calculated to generate a flavor profile of the compound.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Data Analysis panelist_selection Panelist Selection & Training three_afc 3-AFC Test (Threshold) panelist_selection->three_afc qda QDA (Profile) panelist_selection->qda sample_prep Sample Preparation (Dilutions) sample_prep->three_afc sample_prep->qda threshold_calc Threshold Calculation three_afc->threshold_calc profile_gen Flavor Profile Generation qda->profile_gen

Workflow for sensory evaluation of flavor compounds.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile flavor compounds like this compound in complex food matrices. The following is an adapted protocol for the analysis of pyrazines in a solid food matrix.[5][6]

Objective: To extract and quantify this compound from a food sample.

Materials:

  • Homogenized food sample (e.g., ground coffee, powdered cocoa)

  • Headspace vials (20 mL) with septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system with a thermal desorption unit

Protocol:

  • Sample Preparation:

    • Weigh 1-2 g of the homogenized food sample into a 20 mL headspace vial.

    • If using an internal standard (recommended for accurate quantification), add a known amount of a suitable deuterated pyrazine standard.

    • Add 5 mL of a saturated NaCl solution to the vial to increase the volatility of the analytes.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injector of the GC-MS for thermal desorption of the analytes onto the analytical column.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target pyrazine from other volatile compounds.

    • The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenization Sample Homogenization vial_prep Vial Preparation (Sample, Salt Solution, IS) homogenization->vial_prep incubation Incubation & Equilibration vial_prep->incubation spme HS-SPME Adsorption incubation->spme desorption Thermal Desorption in GC Inlet spme->desorption separation GC Separation desorption->separation detection MS Detection & Quantification separation->detection

Workflow for GC-MS analysis of volatile compounds.

Synthesis of Acetylpyrazines

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a common method for the synthesis of acetylpyrazines involves the oxidation of the corresponding ethylpyrazine.[7] Another approach involves the use of Grignard reagents.[8] Researchers can adapt these general methods for the synthesis of this compound.

Note: The synthesis of flavor compounds should be performed by trained chemists in a properly equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Acetyl-3,5-dimethylpyrazine using a stable isotope dilution assay (SIDA). This methodology is particularly suited for complex matrices such as food, beverages, and biological samples where high accuracy and precision are required.

Introduction

This compound is a key aroma compound found in a variety of roasted and thermally processed foods, including coffee, nuts, and baked goods. It contributes a characteristic nutty, roasted, and popcorn-like flavor. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance research, and potentially for monitoring in biological systems. Stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile and semi-volatile compounds. This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which compensates for matrix effects and variations in sample preparation and instrument response.

Application Notes

Principle of the Method

The stable isotope dilution assay relies on the addition of a known amount of an isotopically labeled analog of the target analyte (in this case, 2-Acetyl-d3-3,5-dimethylpyrazine) to the sample at the earliest stage of analysis. The labeled internal standard is chemically identical to the native analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. Because the internal standard and analyte are nearly co-eluted and are similarly affected by any sample loss or matrix interference, the ratio of their signals in the mass spectrometer provides a highly accurate and precise measure of the analyte concentration.

Internal Standard

The critical component for this assay is the deuterated internal standard, 2-Acetyl-d3-3,5-dimethylpyrazine. As of the compilation of this document, a commercial source for this specific deuterated compound has not been identified. Therefore, custom synthesis is required. Companies specializing in isotope labeling and custom synthesis, such as BOC Sciences, can provide such services. The synthesis would likely involve the use of a deuterated acetylating agent in the final step of a synthetic route for 2-acetylpyrazines.

Formation Pathway of this compound

This compound is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The formation of alkylpyrazines, in general, involves the condensation of α-aminocarbonyl intermediates. While the specific precursors for this compound are not definitively established in all food systems, it is proposed to form from the reaction of α-dicarbonyl compounds (like pyruvaldehyde and diacetyl) with amino acids (such as alanine). The acetyl group is likely derived from precursors like acetoin or diacetyl.

Precursors Amino Acids (e.g., Alanine) + Reducing Sugars Maillard Maillard Reaction (Thermal Processing) Precursors->Maillard Intermediates α-Dicarbonyls (e.g., Pyruvaldehyde, Diacetyl) + α-Aminocarbonyls Maillard->Intermediates Dihydropyrazine Dihydropyrazine Intermediate Intermediates->Dihydropyrazine Pyrazine This compound Dihydropyrazine->Pyrazine

Figure 1. Simplified Maillard reaction pathway for the formation of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the quantitative analysis of pyrazines in complex matrices and should be optimized for specific applications and instrumentation.

Protocol 1: Preparation of Standards and Reagents

  • Native Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard. Dissolve it in 10 mL of methanol in a volumetric flask. Store this stock solution at -20°C in an amber vial.

  • Internal Standard Stock Solution (1000 µg/mL): Once obtained via custom synthesis, accurately weigh approximately 10 mg of 2-Acetyl-d3-3,5-dimethylpyrazine. Dissolve it in 10 mL of methanol in a volumetric flask. Store this stock solution at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the native standard stock solution with methanol. A typical concentration range would be 1-1000 ng/mL.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution with methanol to a concentration that is within the calibration range and reflects the expected concentration of the analyte in the samples (e.g., 100 ng/mL).

Protocol 2: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Headspace solid-phase microextraction (HS-SPME) is suitable for volatile analysis in solid and liquid samples, while liquid-liquid extraction (LLE) is effective for liquid matrices.

A. Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation:

    • For solid samples (e.g., ground coffee, nuts): Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid samples (e.g., beverages): Pipette 5-10 mL of the sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the internal standard spiking solution to each sample vial.

  • Matrix Modification (Optional): Add a salt (e.g., 1-2 g of NaCl) to the vial to increase the volatility of the analyte.

  • Equilibration and Extraction: Seal the vial and place it in a heated agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes). Then, expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 20-40 minutes).

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption (e.g., at 250°C for 2-5 minutes).

B. Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Pipette 1-5 mL of the liquid sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the internal standard spiking solution to each sample.

  • Extraction: Add an appropriate volume (e.g., 2-5 mL) of a suitable organic solvent (e.g., dichloromethane or diethyl ether). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Collection and Concentration: Carefully transfer the organic layer to a clean vial. The extract can be concentrated under a gentle stream of nitrogen if necessary.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Quantification Sample Sample (Solid or Liquid) Spike Spike with Deuterated Internal Standard Sample->Spike HS_SPME HS-SPME Spike->HS_SPME LLE Liquid-Liquid Extraction Spike->LLE GC_MS GC-MS Analysis HS_SPME->GC_MS LLE->GC_MS Data Data Acquisition (Peak Area Ratio) GC_MS->Data Calibration Calibration Curve Data->Calibration Quantify Quantification of Analyte Calibration->Quantify

Chiral Analysis of 2-Acetyl-3,5-dimethylpyrazine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral analysis of 2-Acetyl-3,5-dimethylpyrazine enantiomers. This pyrazine derivative is a significant contributor to the flavor and aroma profiles of various roasted food products. The ability to separate and quantify its enantiomers is crucial for flavor and fragrance research, quality control, and potentially for understanding its biological activities. The methodologies outlined below focus on Gas Chromatography (GC) with chiral stationary phases, a robust and widely used technique for the enantioselective analysis of volatile compounds.

Introduction

This compound is a key flavor compound found in roasted products like coffee, nuts, and cocoa. It possesses a characteristic nutty, roasted, and popcorn-like aroma. The molecule contains a chiral center at the acetyl group's alpha-position, leading to the existence of two enantiomers: (R)-2-Acetyl-3,5-dimethylpyrazine and (S)-2-Acetyl-3,5-dimethylpyrazine. While often found as a racemic mixture, the individual enantiomers may exhibit different sensory properties and biological activities. Therefore, the development of reliable analytical methods for their separation and quantification is of significant interest. Chiral Gas Chromatography (GC) using cyclodextrin-based stationary phases is a powerful technique for the direct separation of enantiomers of volatile compounds.

Experimental Protocols

Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the enantioselective analysis of this compound using a cyclodextrin-based chiral capillary column. Optimization of the temperature program and carrier gas flow rate may be required depending on the specific instrument and column used.

Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent cyclodextrin-based column.

  • Carrier Gas: Helium or Hydrogen, high purity

  • Sample: Racemic standard of this compound, diluted in a suitable solvent (e.g., dichloromethane or methanol).

GC-FID Operating Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 2 °C/min to 180 °C (hold for 5 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Detector Temperature 280 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Sample Preparation:

  • Prepare a stock solution of racemic this compound (e.g., 1000 µg/mL) in dichloromethane.

  • Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and sensitive quantification, GC coupled with a Mass Spectrometer (MS) is recommended.

Instrumentation and Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Chiral Capillary Column: (as in Method 1)

  • Carrier Gas: Helium, high purity

  • Sample: (as in Method 1)

GC-MS Operating Conditions:

ParameterValue
GC Conditions Same as GC-FID method
Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-250
Scan Mode Full Scan or Selected Ion Monitoring (SIM)

Data Analysis:

  • Confirm the identity of the enantiomer peaks by comparing their mass spectra with a reference library.

  • For quantitative analysis, use SIM mode monitoring characteristic ions of this compound (e.g., m/z 150, 135, 107) to enhance sensitivity and selectivity.

Data Presentation

Table 1: Hypothetical Quantitative Data for Chiral GC Analysis of this compound Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) tR1tR2
Peak Area A1A2
Resolution (Rs) \multicolumn{2}{c}{Calculated Value}
Enantiomeric Ratio \multicolumn{2}{c}{A1 / A2}
Limit of Detection (LOD) ValueValue
Limit of Quantitation (LOQ) ValueValue

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Racemic Standard Dilution Serial Dilution Standard->Dilution GC Chiral GC Separation Dilution->GC Detection FID or MS Detection GC->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Resolution Calculation Integration->Quantification G cluster_input Input Parameters cluster_output Desired Outcomes Column Chiral Stationary Phase Separation Enantiomeric Separation Column->Separation Temp Temperature Program Temp->Separation Flow Carrier Gas Flow Flow->Separation Resolution High Resolution (Rs ≥ 1.5) Separation->Resolution

Application Notes and Protocols for the Derivatization of 2-Acetyl-3,5-dimethylpyrazine for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine is a significant flavor compound found in a variety of roasted and toasted foods, contributing nutty, roasted, and popcorn-like aromas. Its accurate quantification is crucial for quality control in the food and beverage industry. In pharmaceutical and drug development, pyrazine derivatives are important structural motifs, making the analysis of related compounds essential for impurity profiling and metabolic studies. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, its ketone functional group can lead to peak tailing and potential thermal degradation during GC analysis. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, leading to improved chromatographic performance and detection sensitivity.

This document provides detailed application notes and protocols for two effective derivatization methods for this compound prior to GC-MS analysis: Oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and a two-step Oximation-Silylation procedure.

Derivatization Strategies

Oximation with PFBHA

Oximation is a reliable method for the derivatization of aldehydes and ketones.[1] The reaction with PFBHA converts the carbonyl group into a stable oxime ether derivative. The pentafluorobenzyl group enhances the volatility and improves the electron-capture response, making it highly suitable for sensitive detection by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.[1]

Two-Step Oximation-Silylation

This method involves an initial oximation step to convert the ketone into an oxime, followed by a silylation step to replace the active hydrogen of the oxime's hydroxyl group with a trimethylsilyl (TMS) group. This two-step process further increases the volatility and thermal stability of the analyte, often resulting in sharper peaks and improved chromatographic resolution.[2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Protocol 1: Oximation using PFBHA

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • Hexane or Toluene (GC grade)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For liquid samples, measure a known volume into a reaction vial. For solid samples, perform a suitable extraction (e.g., solvent extraction or headspace solid-phase microextraction) to isolate the analyte.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a 2 mL autosampler vial, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.

    • Cap the vial tightly and heat at 60-70°C for 60 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 500 µL of hexane or toluene to the vial.

    • Vortex for 1 minute to extract the PFBHA-oxime derivative.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the organic layer to a clean autosampler vial for GC-MS analysis.

Protocol 2: Two-Step Oximation-Silylation

Materials:

  • This compound standard

  • Hydroxylamine hydrochloride

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Standard laboratory glassware

Procedure:

  • Standard and Sample Preparation: Follow steps 1 and 2 from Protocol 1.

  • Oximation:

    • To the dried sample or standard residue, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Cap the vial and heat at 60°C for 45 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Recap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature.

  • Sample Dilution:

    • Dilute the reaction mixture with hexane to a suitable concentration for GC-MS analysis.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Method Parameters

ParameterPFBHA-Oxime DerivativeTMS-Oxime Derivative
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C250°C
Injection Mode SplitlessSplitless
Carrier Gas Helium at 1.0 mL/minHelium at 1.0 mL/min
Oven Program 50°C (2 min), then 10°C/min to 280°C (hold 5 min)50°C (2 min), then 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C280°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterPFBHA-Oxime DerivativeTMS-Oxime Derivative
Expected Retention Time (min) ~ 15-18~ 12-15
Quantifier Ion (m/z) To be determined from mass spectrumTo be determined from mass spectrum
Qualifier Ions (m/z) To be determined from mass spectrumTo be determined from mass spectrum
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 15 ng/mL
Linearity (r²) > 0.995> 0.995
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 10%< 10%

Visualizations

Derivatization_Reaction_PFBHA cluster_reactants Reactants cluster_product Product Analyte This compound Reaction Oximation (Pyridine, 60-70°C) Analyte->Reaction + Reagent Reagent PFBHA Product PFBHA-Oxime Derivative Reaction->Product

Oximation of this compound with PFBHA.

Derivatization_Workflow Start Sample/Standard Preparation Derivatization Derivatization (Oximation or Oximation-Silylation) Start->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine is a key aroma and flavor compound found in a variety of roasted and thermally processed foods, including coffee, nuts, and baked goods.[1][2] Its characteristic nutty and popcorn-like scent makes it a significant contributor to the sensory profile of these products. Accurate identification and quantification of this compound are crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and food science. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the unambiguous identification of this compound, even in complex matrices. This application note provides a detailed protocol for the identification of this compound using HRMS, intended for researchers, scientists, and professionals in drug development who may encounter this or similar heterocyclic compounds.

Principle

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), provides high mass accuracy, enabling the determination of the elemental composition of an analyte. This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound. Subsequent tandem mass spectrometry (MS/MS) experiments generate characteristic fragment ions, providing structural information that confirms the identity of the compound. The high resolution of instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers is essential to differentiate the target analyte from isobaric interferences.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the analysis of this compound.

ParameterValueReference
Molecular Formula C₈H₁₀N₂O[4]
Monoisotopic Mass 150.07931 Da[4]
Protonated Molecule [M+H]⁺ 151.08659 DaCalculated
Major Fragment Ion 1 (EI) 108 m/z[4]
Major Fragment Ion 2 (EI) 107 m/z[4]

Experimental Protocols

This section details the methodologies for sample preparation and instrumental analysis for the identification of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline and may need to be optimized based on the specific sample matrix.

  • Standard Solution Preparation :

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a suitable solvent such as methanol or dichloromethane in a 10 mL volumetric flask to create a stock solution.

    • Store the stock solution at -20°C.

    • Prepare working standard solutions by serial dilution of the stock solution.

  • Extraction from Solid or Liquid Samples :

    • For solid samples (e.g., ground coffee, nuts), a solvent extraction can be employed. Homogenize a known amount of the sample and mix with a suitable organic solvent.

    • For liquid samples (e.g., beverages), a liquid-liquid extraction may be appropriate.

    • If the sample is aqueous, adjust the pH to be neutral or slightly basic.

    • The use of a stable isotope-labeled internal standard is recommended for accurate quantification as it compensates for variations in sample preparation and instrument response.[3]

    • Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulates.[5]

Instrumental Analysis: LC-HRMS

The analysis is typically performed using a liquid chromatograph coupled to a high-resolution mass spectrometer.

  • Liquid Chromatography (LC) Parameters :

    • Column : A C18 reversed-phase column is suitable for the separation of pyrazines.[3]

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.[3]

    • Flow Rate : A typical flow rate is between 0.3-0.5 mL/min.[3]

    • Injection Volume : 5-10 µL.[3]

    • Column Temperature : 40 °C.[3]

  • High-Resolution Mass Spectrometry (HRMS) Parameters :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is effective for pyrazines.[3]

    • Mass Analyzer : An Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended.[3]

    • Resolution : A mass resolution of 70,000 FWHM or higher is desirable for accurate mass measurements.[3]

    • Scan Range : m/z 50-250.[3]

    • Data Acquisition : Perform a full scan for accurate mass determination of the [M+H]⁺ ion, followed by a targeted MS/MS experiment for structural confirmation.

    • Collision Energy (for MS/MS) : A normalized collision energy (NCE) of 20-40 eV can be used to induce fragmentation. This may require optimization for the specific instrument.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using LC-HRMS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis p1 Standard Solution p2 Sample Extraction p1->p2 p3 Filtration p2->p3 a1 LC Separation p3->a1 a2 HRMS Detection (Full Scan & MS/MS) a1->a2 d1 Accurate Mass Determination a2->d1 d2 Fragmentation Analysis a2->d2 d3 Compound Identification d1->d3 d2->d3

A general workflow for the analysis of this compound.
Proposed ESI Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for the protonated molecule of this compound under ESI-MS/MS conditions. The fragmentation of ketones often involves cleavage of the C-C bonds adjacent to the carbonyl group.

G parent [C₈H₁₀N₂O+H]⁺ m/z = 151.0866 loss1 - CH₃ parent->loss1 frag1 [C₇H₇N₂O]⁺ m/z = 135.0553 loss2 - CO frag1->loss2 frag2 [C₆H₈N₂]⁺ m/z = 108.0682 loss1->frag1 loss2->frag2

Proposed fragmentation of protonated this compound.

Conclusion

This application note provides a comprehensive guide for the identification of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation and instrumental analysis, combined with the expected quantitative data and a proposed fragmentation pathway, offer a solid foundation for researchers. The use of LC-HRMS ensures high selectivity and accuracy, which is paramount for reliable identification and structural confirmation of this important flavor compound in various matrices.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-Acetyl-3,5-dimethylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of 2-Acetyl-3,5-dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat the injector port, leading to analyte protection and signal enhancement. Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization, resulting in signal suppression.[3][4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes is indicative of matrix effects. Another approach is the post-extraction spike method, where a known amount of the this compound standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[1][5] The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100.[1]

A value of 0% suggests no matrix effect, a negative value indicates ion suppression, and a positive value points to ion enhancement.[1] An ME% between -20% and +20% is often considered negligible.[6]

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound quantification?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: The goal is to remove interfering matrix components.[7] Effective techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and for volatile pyrazines like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is particularly effective.[1][3]

  • Chromatographic Optimization: Adjusting the gas chromatography (GC) or liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.[1][7] This may involve changing the column or modifying the temperature program in GC or the mobile phase gradient in LC.[1]

  • Calibration Strategies: Employing a calibration method that compensates for matrix effects is crucial. The most effective approaches are:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract helps ensure that standards and samples experience similar matrix effects.[6]

    • Standard Addition Method: This involves adding known amounts of the analyte to the sample itself and is particularly useful when a blank matrix is unavailable.[6][8]

    • Stable Isotope Dilution Assay (SIDA): Using a stable isotope-labeled internal standard, such as this compound-d3, is considered the gold standard.[9][10] This is because the internal standard behaves nearly identically to the analyte during sample preparation and analysis, effectively compensating for matrix effects.[9][11]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Recommendations
Low or Inconsistent Analyte Recovery Sub-optimal extraction conditions or analyte loss during sample cleanup.Optimize Extraction: Systematically evaluate and optimize your sample preparation protocol. For LLE, experiment with different extraction solvents and pH adjustments.[1][3] For volatile pyrazines, HS-SPME is a highly effective technique; optimize parameters like fiber coating, extraction time, and temperature.[1] Perform Recovery Experiments: Spike a known amount of this compound into a blank matrix before extraction. Process this spiked sample alongside your unknown samples to calculate the percent recovery and identify steps where analyte loss occurs.[1]
Poor Reproducibility of Results Inconsistent sample matrix or active sites in the GC system.For highly variable matrices, the standard addition method is recommended for each sample. Ensure proper homogenization of samples before extraction.[6] Perform regular maintenance of the GC inlet, including replacing the liner and trimming the column.[6]
High Signal Enhancement (>20%) Matrix components are protecting the analyte from degradation in the GC inlet.Switch to a matrix-matched calibration approach.[6] Use the standard addition method for quantification.[6] Incorporate a suitable internal standard, ideally a stable isotope-labeled analog.[6]
High Signal Suppression (<-20%) Co-eluting matrix components are interfering with the ionization of the analyte.Improve Sample Cleanup: Employ a more rigorous sample cleanup method like SPE to remove interfering components.[6] Dilute the Sample: If instrument sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[12] Optimize Chromatography: Adjust the chromatographic method to achieve better separation of the analyte from interfering peaks.[1]
Peak Tailing in Sample but not in Solvent Standard Analyte interaction with active sites in the GC system that are not sufficiently masked by the matrix.Use a deactivated GC inlet liner.[6] Consider using analyte protectants in your standards and samples to improve peak shape.[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Coffee using Stable Isotope Dilution Assay (SIDA) and GC-MS

This protocol describes the quantification of this compound in a coffee matrix using a stable isotope-labeled internal standard.[10]

Materials:

  • Ground coffee sample

  • This compound analytical standard

  • This compound-d3 (internal standard) solution of known concentration

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Spiking:

    • Weigh 5 g of ground coffee into a 50 mL centrifuge tube.[10]

    • Add a known amount of the this compound-d3 internal standard solution (e.g., 100 µL of a 10 µg/mL solution in methanol).[10]

    • Vortex for 30 seconds to ensure thorough mixing.[10]

  • Extraction:

    • Add 20 mL of dichloromethane to the tube.[10]

    • Sonicate for 15 minutes in a water bath.[10]

    • Centrifuge at 5000 rpm for 10 minutes.[10]

    • Carefully collect the dichloromethane supernatant.[10]

    • Repeat the extraction with another 20 mL of dichloromethane and combine the supernatants.[10]

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • The GC will separate the components, and the MS will detect and quantify the ions of both this compound and its deuterated internal standard.[9]

  • Quantification:

    • Generate a calibration curve by analyzing a series of solutions containing known concentrations of the this compound analytical standard and a constant concentration of the internal standard.[9]

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[9]

    • Determine the concentration of this compound in the sample extract by comparing its peak area ratio to the calibration curve.[9]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices like coffee or beer.[1]

Procedure:

  • Pipette a known volume of the liquid sample or weigh a known amount of the homogenized solid sample into a headspace vial (e.g., 20 mL).[1]

  • For aqueous samples, consider adding NaCl to saturation to improve the partitioning of volatiles into the headspace.

  • Place the vial in a heating block or autosampler agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[1]

  • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.[1]

  • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.[1]

  • Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.[1]

Quantitative Data Summary

The choice of extraction method can significantly impact the measured concentration of this compound due to varying efficiencies and matrix effects.

Table 1: Comparison of Extraction Methods for Pyrazines in Soluble Coffee (ppm) [13]

CompoundSolvent ExtractionSDEStatic HeadspaceDynamic HeadspaceDVB/CAR/PDMS SPME
This compound0.090000.64

SDE: Simultaneous Distillation-Extraction

Table 2: Comparison of HS-SPME Fiber Performance for Pyrazines in Food Matrices [13]

MatrixFiber TypeRecovery (%)Precision (RSD%)
Edible OilsPDMS/DVB/CAR91.6-109.2< 16
Perilla Seed OilsCAR/PDMS94.6-107.92< 9.76

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Isotope-Labeled IS Sample->Spike Extraction Extraction (LLE, SPE, or SPME) Spike->Extraction Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using a stable isotope dilution assay (SIDA).

G Start Matrix Effect Suspected? Assess Assess Matrix Effect (Solvent vs. Matrix Calibration) Start->Assess Yes Significant Significant Difference? Assess->Significant OptimizePrep Optimize Sample Prep (LLE, SPE, SPME) Significant->OptimizePrep Yes NoEffect No Significant Matrix Effect Significant->NoEffect No OptimizeChroma Optimize Chromatography OptimizePrep->OptimizeChroma UseIS Use Stable Isotope-Labeled Internal Standard (SIDA) OptimizeChroma->UseIS MatrixMatch Use Matrix-Matched Calibration OptimizeChroma->MatrixMatch StdAddition Use Standard Addition Method OptimizeChroma->StdAddition End Proceed with Validated Method UseIS->End MatrixMatch->End StdAddition->End NoEffect->End

Caption: Decision tree for troubleshooting matrix effects in pyrazine quantification.

References

Technical Support Center: Optimizing SPME Fiber Selection for 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the analysis of 2-Acetyl-3,5-dimethylpyrazine using Solid Phase Microextraction (SPME).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for SPME analysis?

A1: this compound is a semi-volatile aromatic ketone. Key properties influencing SPME fiber selection include its molecular weight of approximately 150.18 g/mol , a boiling point of around 70°C at 7 mmHg, and its moderate polarity, being slightly soluble in water but soluble in organic solvents.

Q2: Which type of SPME fiber is generally recommended for this compound?

A2: Based on its chemical properties, a mixed-phase fiber is often the most effective choice. Fibers containing Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are highly recommended as they cover a broad range of analyte polarities and molecular weights, making them well-suited for semi-volatile compounds like pyrazines.

Q3: Can I use a single-phase SPME fiber?

A3: While a mixed-phase fiber is generally preferred, single-phase fibers can be used, though they may offer lower extraction efficiency. For polar analytes, Polyethylene Glycol (PEG) or Polyacrylate (PA) fibers are suitable options. For non-polar analytes, a Polydimethylsiloxane (PDMS) fiber would be appropriate. Given the moderate polarity of this compound, a polar fiber would likely be more effective than a non-polar one.

Q4: What is the difference between direct immersion and headspace SPME for this compound?

A4: Headspace SPME (HS-SPME) is generally the preferred method for analyzing volatile and semi-volatile compounds like this compound in complex matrices (e.g., food, biological samples). HS-SPME reduces matrix effects by exposing the fiber to the vapor phase above the sample, leading to a cleaner extraction and prolonging fiber life. Direct immersion, where the fiber is placed directly into a liquid sample, can be used for less complex matrices but may result in the co-extraction of non-volatile matrix components.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no peak for this compound Inappropriate fiber selection.For general screening, use a mixed-phase fiber like DVB/CAR/PDMS. If the analyte is known to be in a polar matrix, try a polar fiber such as PEG or PA.
Sub-optimal extraction temperature or time.Optimize headspace extraction temperature (typically 50-80°C) and time (e.g., 20-60 minutes) to ensure efficient partitioning of the analyte into the headspace.
Matrix effects (e.g., high water content).Add salt (e.g., NaCl) to the sample vial to increase the ionic strength of the aqueous phase. This "salting-out" effect can drive more of the analyte into the headspace.
Incomplete desorption from the fiber.Ensure the GC inlet temperature is sufficiently high (e.g., 250°C) and the desorption time is adequate (e.g., 2-5 minutes) for complete transfer of the analyte to the GC column.
Poor reproducibility Inconsistent sample volume or headspace volume.Maintain a consistent sample volume and vial size to ensure a constant headspace-to-sample ratio.
Fluctuations in extraction temperature.Use a temperature-controlled agitator or water bath to ensure consistent extraction temperatures across all samples.
Fiber degradation or carryover.Condition the fiber before each use according to the manufacturer's instructions. Perform blank runs to check for carryover from previous injections. Replace the fiber if it is visibly damaged or performance does not improve after conditioning.
Interfering peaks from the matrix Co-extraction of other volatile or semi-volatile compounds.Switch to a more selective fiber if the interfering compounds have a different polarity. Optimize extraction conditions (e.g., lower temperature) to reduce the extraction of less volatile interferences.
Using direct immersion in a complex matrix.Switch to Headspace SPME to minimize the extraction of non-volatile matrix components.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀N₂OPubChem
Molecular Weight150.18 g/mol PubChem
Boiling Point70°C @ 7 mmHgChemicalBook
Density~1.073 g/mL at 25°CChemicalBook
SolubilitySlightly soluble in water, soluble in organic solvents.Pipzine Chemicals
Odor ProfileRoasted hazelnut, caramel, popcorn nuances.The Good Scents Company

Table 2: Recommended SPME Fibers for this compound Analysis

Fiber CoatingPolarityRecommended forKey Advantages
DVB/CAR/PDMS MixedGeneral purpose, broad range of volatilesExcellent for screening and complex matrices.
Polyethylene Glycol (PEG) PolarPolar analytesGood selectivity for polar compounds.
Polyacrylate (PA) PolarPolar analytes, aromatic compoundsEffective for polar and aromatic compounds.
Polydimethylsiloxane (PDMS) Non-polarNon-polar, volatile compoundsSuitable for non-polar analytes, but may have lower efficiency for pyrazines.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for this compound in a Liquid Matrix

  • Sample Preparation: Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). If the matrix is aqueous, consider adding a known amount of NaCl (e.g., 1 g) to enhance analyte partitioning into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation/Equilibration: Place the vial in a heated agitator or water bath set to the optimized extraction temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

  • SPME Extraction: Expose the pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for the optimized extraction time (e.g., 30 minutes) while maintaining the extraction temperature and agitation.

  • Desorption: Retract the fiber into its needle and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 3 minutes) in splitless mode.

  • GC-MS Analysis: Start the GC-MS data acquisition at the beginning of the desorption process.

  • Fiber Conditioning: After desorption, remove the fiber from the injector and place it in a separate heated port or back in the GC oven (if programmed to a high temperature) to ensure any residual compounds are removed before the next analysis.

Mandatory Visualization

SPME_Fiber_Selection_Workflow SPME Fiber Selection for this compound start Start: Analyze This compound compound_properties Assess Analyte Properties: - Semi-volatile - Moderate Polarity - MW ~150 g/mol start->compound_properties matrix_type Consider Sample Matrix compound_properties->matrix_type liquid_matrix Liquid Matrix (e.g., beverage, water) matrix_type->liquid_matrix Liquid solid_matrix Solid/Semi-solid Matrix (e.g., food powder, tissue) matrix_type->solid_matrix Solid hs_spme Headspace SPME (HS-SPME) Recommended liquid_matrix->hs_spme di_spme Direct Immersion SPME (for simple, clean matrices) liquid_matrix->di_spme solid_matrix->hs_spme fiber_choice Select Fiber Coating hs_spme->fiber_choice di_spme->fiber_choice mixed_phase Mixed-Phase Fiber (e.g., DVB/CAR/PDMS) Recommended First Choice fiber_choice->mixed_phase Broad Screening polar_phase Polar Fiber (e.g., PEG, PA) fiber_choice->polar_phase Known Polar Matrix nonpolar_phase Non-polar Fiber (e.g., PDMS) Less Recommended fiber_choice->nonpolar_phase Known Non-polar Matrix optimization Optimize SPME Parameters: - Extraction Time & Temp - Agitation - Salt Addition mixed_phase->optimization polar_phase->optimization nonpolar_phase->optimization analysis GC-MS Analysis optimization->analysis

Caption: Workflow for selecting an optimal SPME fiber for this compound analysis.

Technical Support Center: Synthesis of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Acetyl-3,5-dimethylpyrazine. It is designed for researchers, scientists, and drug development professionals to assist in overcoming common experimental challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is most commonly synthesized through the oxidation of a corresponding ethylpyrazine precursor. The key methods include:

  • Bromination and Oxidation: This two-step process involves the bromination of 2,3-dimethyl-5-ethylpyrazine at the alpha position of the ethyl group, followed by oxidation of the resulting bromoethyl intermediate to the acetyl group.

  • Direct Oxidation: In some cases, direct oxidation of the ethyl group to an acetyl group can be achieved, though this may require specific catalysts and conditions to control selectivity and prevent over-oxidation.

  • Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable pyrazine precursor, like 2-cyano-3,5-dimethylpyrazine. This method introduces the acetyl group in a single step.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete Reaction: The bromination or oxidation steps may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.

  • Suboptimal Reaction Temperature: Temperature control is critical. For the bromination step, temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions. The oxidation step also has an optimal temperature range to maximize yield and minimize byproduct formation.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include over-oxidation of the acetyl group or reactions involving the pyrazine ring itself.

  • Reagent Quality: The purity of the starting materials, particularly the 2,3-dimethyl-5-ethylpyrazine and the oxidizing agent, is important. Impurities can lead to undesired side reactions.

  • Work-up and Purification Losses: Significant product loss can occur during extraction, washing, and purification steps. Ensure efficient extraction and consider optimizing your purification method (e.g., distillation, chromatography).

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Impurities will largely depend on the synthetic route. Common impurities may include unreacted starting material (2,3-dimethyl-5-ethylpyrazine), the bromoethyl intermediate (if the oxidation is incomplete), and over-oxidation products. Purification can be challenging due to the similar properties of these compounds. Effective purification techniques include:

  • Fractional Distillation: This is a suitable method for separating compounds with different boiling points.

  • Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete bromination or oxidation.Monitor reaction progress by TLC or GC-MS. Consider extending the reaction time or adjusting the temperature.
Suboptimal reaction temperature.Perform small-scale experiments to determine the optimal temperature for each step.
Formation of byproducts.Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.
Loss of product during workup.Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Minimize transfers and handle the product carefully.
High Levels of Impurities Incomplete reaction.As above, ensure the reaction goes to completion.
Over-oxidation.Use a milder oxidizing agent or carefully control the stoichiometry and reaction time.
Inefficient purification.Optimize the purification method. For distillation, use a column with sufficient theoretical plates. For chromatography, screen different solvent systems.
Difficulty in Isolating the Product Product is an oil instead of a solid."Oiling out" during recrystallization can occur. Try using a different solvent system, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization.
Product is volatile.Use a rotary evaporator with a cold trap to remove the solvent under reduced pressure and at a lower temperature to minimize loss.

Experimental Protocols

Synthesis of this compound via Bromination and Oxidation

This protocol is adapted from analogous syntheses of acetylpyrazines.

Step 1: Bromination of 2,3-dimethyl-5-ethylpyrazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-5-ethylpyrazine in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain the crude 2-(1-bromoethyl)-3,5-dimethylpyrazine.

Step 2: Oxidation to this compound

  • The crude 2-(1-bromoethyl)-3,5-dimethylpyrazine can be oxidized using various methods. One common method involves reacting it with an alkali metal salt of 2-nitropropane.

  • Dissolve sodium in dry ethanol to prepare sodium ethoxide.

  • Add 2-nitropropane to the sodium ethoxide solution.

  • Add the crude bromoethylpyrazine to this mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazine Synthesis Yield (General Observations)

Parameter Condition Effect on Yield Reference
TemperatureToo LowIncomplete reaction, low yield[1]
OptimalMaximized yield[1]
Too HighIncreased byproduct formation, lower yield[1]
pHAcidicMay favor side reactions (e.g., pyrrole formation)[1]
BasicCan favor pyrazine formation[1]
CatalystPresence/TypeCan significantly increase reaction rate and yield[2]

Visualizations

Synthesis_Workflow Workflow for the Synthesis of this compound Start 2,3-dimethyl-5-ethylpyrazine Bromination Bromination (NBS, Initiator) Start->Bromination Intermediate 2-(1-bromoethyl)-3,5-dimethylpyrazine Bromination->Intermediate Oxidation Oxidation (e.g., Na salt of 2-nitropropane) Intermediate->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC-MS) Low_Yield->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Optimize_Time_Temp Optimize Reaction Time/ Temperature Incomplete->Optimize_Time_Temp Yes Check_Purity Check Reagent Purity Incomplete->Check_Purity No Improved_Yield Improved Yield Optimize_Time_Temp->Improved_Yield Impure_Reagents Impure Reagents? Check_Purity->Impure_Reagents Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents Yes Check_Workup Review Workup/ Purification Procedure Impure_Reagents->Check_Workup No Purify_Reagents->Improved_Yield Losses Significant Losses? Check_Workup->Losses Optimize_Purification Optimize Extraction/ Purification Technique Losses->Optimize_Purification Yes Losses->Improved_Yield No Optimize_Purification->Improved_Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Preventing degradation of 2-Acetyl-3,5-dimethylpyrazine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of 2-Acetyl-3,5-dimethylpyrazine during analysis. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Preventing Degradation and Ensuring Accurate Analysis

This guide addresses common issues encountered during the analysis of this compound, focusing on preventing its degradation and ensuring the accuracy and reproducibility of results.

Issue 1: Low or Inconsistent Analyte Recovery

Potential Cause: Degradation of this compound due to adverse environmental conditions. Pyrazines can be susceptible to degradation under strongly acidic or alkaline conditions, elevated temperatures, and exposure to light.[1]

Troubleshooting Steps & Preventative Measures:

  • pH Control: Maintain the sample and solvent pH within a neutral range (pH 6-8). Avoid using strong acids or bases during sample preparation and extraction.

  • Temperature Management: Keep samples cool throughout the analytical process. Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid excessive heating during sample preparation. For Headspace Solid-Phase Microextraction (HS-SPME), optimize the extraction temperature to ensure efficient volatilization without inducing thermal degradation.

  • Light Protection: Protect samples from direct light exposure by using amber vials or by wrapping vials in aluminum foil. Photodegradation can occur with aromatic compounds.[1]

  • Inert Atmosphere: For long-term storage of standards or sensitive samples, consider purging the vials with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Time-Course Study: If degradation is suspected, perform a time-course study by analyzing the concentration of this compound at different time points to assess its stability under your specific experimental conditions.[1]

Issue 2: Poor Peak Shape and Chromatography Issues

Potential Cause: Analyte interaction with active sites in the GC system or improper chromatographic conditions.

Troubleshooting Steps & Preventative Measures:

  • Inlet and Column Inertness: Use deactivated inlet liners and high-quality, inert GC columns to prevent analyte adsorption and tailing.

  • Column Choice: A mid-polar to polar column (e.g., DB-WAX or equivalent) is often suitable for separating pyrazines and can help mitigate matrix effects.

  • Temperature Program Optimization: Optimize the GC oven temperature program to ensure sharp, symmetrical peaks. A slow initial ramp rate can improve the separation of volatile compounds.

  • Injector Temperature: Set an appropriate injector temperature to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

Issue 3: Matrix Effects Leading to Inaccurate Quantification

Potential Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

Troubleshooting Steps & Preventative Measures:

  • Optimized Sample Preparation: Employ a sample preparation technique that effectively removes matrix interferences. HS-SPME is often preferred for volatile compounds in complex matrices as it is a form of headspace sampling that minimizes the transfer of non-volatile matrix components.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is the most effective way to compensate for matrix effects and any analyte loss during sample preparation.

  • Matrix-Matched Calibration: If a stable isotope-labeled standard is not available, prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for matrix effects.

  • Standard Addition: The method of standard additions can be used to quantify the analyte in a complex matrix by spiking the sample with known amounts of the standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during analysis?

A1: The primary factors that can lead to the degradation of this compound are exposure to harsh pH conditions (strong acids or bases), elevated temperatures, and prolonged exposure to light.[1] Oxidative degradation can also be a concern, especially during long-term storage.

Q2: What is the recommended storage condition for this compound standards and samples?

A2: For optimal stability, store this compound standards and samples in a cool, dark place. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Use tightly sealed amber vials and consider purging with an inert gas to prevent oxidation and photodegradation.

Q3: Which analytical technique is most suitable for the analysis of this compound in complex matrices?

A3: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as food and beverages. This method offers excellent sensitivity, selectivity, and minimizes matrix effects.

Q4: How can I confirm if my analytical method is providing accurate results for this compound?

A4: Method validation is crucial to ensure accuracy. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Using a certified reference material or participating in proficiency testing schemes can also help verify the accuracy of your method.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of pyrazines using HS-SPME-GC-MS. These values can serve as a benchmark for your own method development and validation.

Table 1: Method Performance Characteristics for Pyrazine Analysis by HS-SPME-GC-MS

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 10 µg/kg
Limit of Quantification (LOQ)0.5 - 50 µg/kg
Linearity (R²)> 0.99
Accuracy (Recovery)80 - 120%
Precision (RSD%)< 15%

Table 2: Optimized HS-SPME Parameters for Pyrazine Analysis

ParameterOptimized Condition
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Temperature50 - 70°C
Extraction Time30 - 60 min
Desorption Temperature240 - 260°C
Desorption Time2 - 5 min

Experimental Protocols

Protocol 1: Analysis of this compound in a Liquid Matrix (e.g., Beverage) using HS-SPME-GC-MS

1. Sample Preparation: a. Pipette 5 mL of the liquid sample into a 20 mL headspace vial. b. Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds. c. Add an appropriate internal standard (e.g., a deuterated analog of this compound) at a known concentration. d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in an autosampler with an agitator and heating block. b. Equilibrate the sample at 60°C for 15 minutes with agitation. c. Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 60°C.

3. GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 3 minutes in splitless mode. b. GC Conditions:

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min and hold for 5 min. c. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for this compound would include its molecular ion and characteristic fragment ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Liquid Sample add_salt Add NaCl sample->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial equilibrate Equilibrate at 60°C seal_vial->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_degradation Analyte Degradation cluster_chromatography Chromatography Issues cluster_matrix Matrix Effects start Inconsistent Results check_ph Check pH start->check_ph Low Recovery check_temp Check Temperature start->check_temp Low Recovery check_light Check Light Exposure start->check_light Low Recovery check_inertness Check System Inertness start->check_inertness Poor Peak Shape check_column Check Column start->check_column Poor Peak Shape check_program Optimize Temp Program start->check_program Poor Peak Shape use_is Use Isotope-Labeled IS start->use_is Inaccurate Quantification matrix_match Matrix-Matched Calibration start->matrix_match Inaccurate Quantification

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Controlling the Formation of 2-Acetyl-3,5-dimethylpyrazine in Maillard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the Maillard reaction to control the formation of 2-Acetyl-3,5-dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound in a Maillard reaction?

A1: The formation of pyrazines, including this compound, is a complex process governed by several critical parameters. These include:

  • Temperature and Time: Higher temperatures generally accelerate the Maillard reaction, but excessive heat can lead to the degradation of the target compound. The optimal temperature and time combination needs to be determined empirically for each specific system.

  • pH: The pH of the reaction medium is crucial. Weakly alkaline conditions (pH 7-10) are generally favorable for pyrazine formation.

  • Reactants (Amino Acids and Reducing Sugars): The type and concentration of amino acid and reducing sugar precursors significantly impact the final pyrazine profile. For acetyl-substituted pyrazines, specific precursors are required.

  • Water Activity (aw): Water activity influences reactant mobility and reaction rates. Both very high and very low water activity can inhibit the Maillard reaction.

Q2: Which precursors are most likely to lead to the formation of this compound?

A2: The formation of the acetyl group and the dimethylpyrazine ring suggests the involvement of specific precursors. The dimethylpyrazine core is typically formed from the reaction of α-aminoketones. For the acetyl group, a likely precursor is pyruvaldehyde (methylglyoxal), which can be formed from the degradation of sugars. The amino acid component provides the necessary nitrogen for the pyrazine ring. While specific studies on this compound are limited, research on similar compounds suggests that amino acids like alanine and glycine are important in forming the pyrazine backbone.

Q3: What analytical methods are best suited for quantifying this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile pyrazines like this compound. For sample preparation, headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method that is highly effective for extracting volatile and semi-volatile compounds from a sample's headspace for GC-MS analysis.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Temperature The reaction temperature may be too low to initiate the necessary degradation and condensation steps, or too high, leading to degradation of the product. Solution: Perform a temperature screening experiment (e.g., 120°C, 140°C, 160°C, 180°C) to identify the optimal temperature for your system.
Incorrect pH The pH of the reaction mixture may be too acidic, inhibiting key steps in pyrazine formation. Solution: Adjust the initial pH of your reaction mixture to the weakly alkaline range (pH 7-10) using a suitable buffer (e.g., phosphate buffer) or base (e.g., NaOH).
Inappropriate Precursors The selected amino acid or reducing sugar may not be the most efficient precursors for this compound. Solution: Experiment with different amino acids (e.g., alanine, glycine, threonine) and reducing sugars (e.g., glucose, fructose, ribose). Consider the addition of dicarbonyl compounds like methylglyoxal as a more direct precursor.
Incorrect Reactant Ratio The molar ratio of the amino acid to the reducing sugar can significantly affect the yield and profile of the pyrazines formed. Solution: Vary the molar ratio of your reactants to find the optimal balance for the formation of the target compound.
Suboptimal Water Activity The water content of your system may be too high or too low, hindering the reaction. Solution: For aqueous systems, adjust the concentration of reactants. In low-moisture systems, systematically vary the initial moisture content.
Issue 2: Formation of Undesirable Side Products or Excessive Browning
Potential Cause Troubleshooting Steps
Excessive Heat Treatment Over-processing can lead to the formation of a wide range of side products and dark, polymeric melanoidins. Solution: Reduce the reaction temperature and/or time. Take samples at different time points to monitor the formation of the target compound and the overall browning of the reaction mixture.
Unfavorable pH Pathway The pH can direct the Maillard reaction towards different pathways, some of which may favor the formation of undesirable compounds. Solution: As with low yield, optimize the pH of your reaction. A slightly more neutral pH may reduce the formation of certain side products.
Presence of Interfering Substances Other components in your reaction matrix may compete for reactants or intermediates, leading to the formation of different products. Solution: If using a complex matrix, consider simplifying your system to a model system to understand the fundamental reactions. If working with a complex matrix is necessary, try to identify and quantify potential interfering substances.

Data Presentation

The following table illustrates the expected impact of different reaction parameters on the formation of trisubstituted alkylpyrazines, based on studies of structurally similar compounds like 2-ethyl-3,5-dimethylpyrazine. This data should be used as a general guide for optimizing the formation of this compound.

Table 1: Illustrative Impact of Precursor Addition on Trisubstituted Pyrazine Formation

Added Precursors Relative Yield of 2-ethyl-3,5-dimethylpyrazine (%) Notes
Control (No additions)100Baseline formation in a potato-based model system.
+ 2,3-PentanedioneIncreasedAddition of a dicarbonyl precursor enhances the formation of the corresponding pyrazine.
+ Amino Acids (Leu, Ile, Met, Val, Phe)IncreasedAmino acids provide the necessary nitrogen and can influence the pool of reactive intermediates.
+ 2,3-Pentanedione + Amino AcidsSignificantly IncreasedA synergistic effect is observed when both the dicarbonyl and amino acid precursors are added.

This table is an illustrative example based on analogous compounds and is intended to guide experimental design.

Experimental Protocols

Protocol 1: Model Maillard Reaction for this compound Formation

Objective: To generate this compound in a controlled laboratory setting to study the effects of various reaction parameters.

Materials:

  • Amino acid (e.g., L-alanine)

  • Reducing sugar (e.g., D-glucose)

  • Dicarbonyl compound (optional, e.g., methylglyoxal)

  • Phosphate buffer (0.1 M)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)

  • Heating block or oil bath

Procedure:

  • Prepare Reactant Solutions: Prepare stock solutions of the amino acid and reducing sugar in the 0.1 M phosphate buffer at the desired concentrations (e.g., 0.5 M each).

  • Adjust pH: Adjust the pH of the reactant solutions to the desired level (e.g., pH 8.0) using 1 M NaOH or 1 M HCl.

  • Mix Reactants: In a headspace vial, mix equal volumes of the amino acid and reducing sugar solutions. If using a dicarbonyl compound, add it at the desired concentration.

  • Seal Vials: Tightly seal the vials with the screw caps.

  • Heating: Place the vials in a preheated heating block or oil bath at the desired reaction temperature (e.g., 140°C) for a specific duration (e.g., 60 minutes).

  • Cooling: After the reaction time is complete, immediately transfer the vials to an ice bath to quench the reaction.

  • Analysis: The samples are now ready for analysis by HS-SPME-GC-MS.

Protocol 2: Analysis of this compound by HS-SPME-GC-MS

Objective: To extract and quantify this compound from a model reaction system.

Materials and Equipment:

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Headspace vials with septa containing the cooled reaction mixture

  • SPME autosampler or manual holder

  • Heating and agitation unit for SPME

Procedure:

  • Sample Preparation: Place the headspace vial containing the cooled reaction mixture into the SPME autosampler tray or a heating block.

  • Incubation: Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Scan mode over a mass range of m/z 40-300. For quantification, selected ion monitoring (SIM) mode can be used, monitoring characteristic ions of this compound.

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_pyrazine_formation Pyrazine Formation AminoAcid Amino Acid (e.g., Alanine) StreckerDegradation Strecker Degradation AminoAcid->StreckerDegradation ReducingSugar Reducing Sugar (e.g., Glucose) AlphaDicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) ReducingSugar->AlphaDicarbonyls AlphaAminoketones α-Aminoketones StreckerDegradation->AlphaAminoketones AlphaDicarbonyls->StreckerDegradation Condensation Condensation AlphaAminoketones->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation FinalProduct This compound Oxidation->FinalProduct G cluster_troubleshooting Troubleshooting Workflow start Low Yield of This compound check_params Verify Reaction Parameters (Temp, pH, Time) start->check_params params_ok Parameters Optimal? check_params->params_ok adjust_params Adjust Parameters: - Optimize Temperature - Adjust pH (7-10) - Vary Reaction Time params_ok->adjust_params No check_reactants Evaluate Reactants (Purity, Type, Ratio) params_ok->check_reactants Yes adjust_params->check_params reactants_ok Reactants High Quality? check_reactants->reactants_ok adjust_reactants Use High-Purity Reactants Experiment with different Amino Acids/Sugars/Ratios reactants_ok->adjust_reactants No check_aw Assess Water Activity reactants_ok->check_aw Yes adjust_reactants->check_reactants aw_ok Optimal Water Activity? check_aw->aw_ok adjust_aw Adjust Reactant Concentration or Initial Moisture Content aw_ok->adjust_aw No end Improved Yield aw_ok->end Yes adjust_aw->check_aw

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 2-Acetyl-3,5-dimethylpyrazine. The following question-and-answer format directly addresses common issues to help you systematically troubleshoot and resolve poor peak shape in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

Peak tailing for nitrogen-containing heterocyclic compounds like this compound is often a result of unwanted interactions between the analyte and active sites within the GC system. The primary cause is typically the interaction of the basic nitrogen groups in the pyrazine molecule with acidic silanol (Si-OH) groups present on the surfaces of the GC inlet liner and the capillary column.[1][2] These interactions can lead to adsorption, resulting in a delayed elution of a portion of the analyte molecules and causing a "tail" on the chromatographic peak. Other contributing factors can include system contamination, improper column installation, and suboptimal method parameters.[3][4][5]

Q2: My this compound peak is tailing. Where should I start my troubleshooting?

A systematic approach is crucial for efficiently identifying the source of peak tailing. Begin by examining the components of the GC system that are most likely to have active sites, starting with the inlet.

  • Check the GC Inlet Liner: The liner is a common source of activity.[6][7] Ensure you are using a deactivated liner. If the liner has been in use for many injections, it may have become contaminated with sample matrix or septum particles, creating new active sites.[6][8]

  • Inspect the GC Column: The front end of the column is susceptible to contamination.[3][9] Active sites can develop due to the accumulation of non-volatile residues from the sample.

  • Review Your Method Parameters: Suboptimal injection parameters, such as incorrect temperature or flow rates, can contribute to poor peak shape.[10]

Q3: How can I minimize active sites in the GC inlet?

Minimizing activity in the inlet is critical for achieving symmetrical peaks for active compounds.

  • Use Deactivated Liners: Always use high-quality, deactivated inlet liners.[11][12] Liners that have undergone a robust deactivation process will have fewer exposed silanol groups.[7] Consider using liners with a wool packing, as the wool can help to trap non-volatile matrix components, but ensure the wool itself is also deactivated.[7]

  • Regularly Replace the Liner and Septum: Over time, the deactivation on a liner will degrade, and the liner can become contaminated.[6][11] Regularly replacing the liner is a simple and effective way to prevent peak tailing. Similarly, worn septa can shed particles into the liner, creating active sites.[8]

  • Perform Inlet Maintenance: Regularly clean the inlet and replace seals, such as the gold seal, to prevent the buildup of contaminants.[3]

Q4: What should I do if I suspect the GC column is causing the peak tailing?

If you have addressed potential issues with the inlet and peak tailing persists, the column may be the culprit.

  • Trim the Column: A common and effective solution is to trim the front end of the column (typically 10-20 cm).[9][11] This removes the section most likely to be contaminated with active, non-volatile residues.

  • Use an Inert Stationary Phase: For the analysis of polar and basic compounds like pyrazines, consider using a column with a more inert stationary phase. A wax-based column (e.g., DB-WAX) or a low-bleed 5% phenyl-methylpolysiloxane column are often good choices.[11][13][14]

  • Condition the Column: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

Q5: Can my injection technique or method parameters cause peak tailing for this compound?

Yes, the injection parameters and overall GC method can significantly impact peak shape.

  • Injection Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. An inlet temperature of around 250°C is often a good starting point.[11]

  • Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte from the inlet to the column. A flow rate that is too low can lead to increased band broadening and potential tailing.[11]

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the injection solvent and the stationary phase can cause peak distortion.[3][15]

Quantitative Data Summary

The following table illustrates the impact of using a deactivated inlet liner on the peak shape of a representative active compound. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak and values greater than 1.0 indicating tailing.

ConditionAnalytePeak Asymmetry Factor
Standard Glass LinerActive Basic Compound2.1
Deactivated (Inert) LinerActive Basic Compound1.1

This data is representative and demonstrates the significant improvement in peak symmetry that can be achieved by using a properly deactivated inlet liner.

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Liner: Deactivated, single taper with glass wool

  • Column:

    • Stationary Phase: DB-WAX or equivalent (Polyethylene Glycol)

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness[11]

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)[11]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Final Hold: Hold at 240°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

Mandatory Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed for This compound check_inlet Step 1: Investigate GC Inlet start->check_inlet liner_issue Is the liner old, contaminated, or not deactivated? check_inlet->liner_issue replace_liner Action: Replace with a new, deactivated liner. Replace septum. liner_issue->replace_liner Yes check_column Step 2: Examine GC Column liner_issue->check_column No end_resolved Issue Resolved: Symmetrical Peak Shape replace_liner->end_resolved column_issue Is the column contaminated at the inlet? check_column->column_issue trim_column Action: Trim 10-20 cm from the column inlet. column_issue->trim_column Yes check_method Step 3: Review GC Method column_issue->check_method No trim_column->end_resolved method_issue Are injection temperature and flow rate optimal? check_method->method_issue optimize_method Action: Optimize injection temperature and carrier gas flow. method_issue->optimize_method No check_installation Step 4: Verify System Setup method_issue->check_installation Yes optimize_method->end_resolved installation_issue Is the column installed correctly in the inlet and detector? check_installation->installation_issue reinstall_column Action: Re-install the column according to manufacturer's guidelines. installation_issue->reinstall_column No installation_issue->end_resolved Yes reinstall_column->end_resolved

A logical workflow for troubleshooting peak tailing in GC analysis.

References

Technical Support Center: Detection of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interferences in the detection of 2-Acetyl-3,5-dimethylpyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Poor Peak Shape or Tailing for this compound

  • Possible Cause 1: Active Sites in the GC System.

    • Recommendation: The inlet liner, column, or other components of the GC system may have active sites (e.g., silanol groups) that can interact with the analyte, causing peak tailing. Deactivated liners and columns are recommended. Regular maintenance, including trimming the column and cleaning the ion source, can help maintain system inertness.

  • Possible Cause 2: Inappropriate Injection Temperature.

    • Recommendation: If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to broad peaks. If it's too high, the analyte could degrade. An injector temperature of around 250°C is often a good starting point for pyrazine analysis.[1]

  • Possible Cause 3: Column Overload.

    • Recommendation: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting the sample or using a split injection to reduce the amount of analyte introduced onto the column.

Issue 2: Low or Inconsistent Analyte Recovery

  • Possible Cause 1: Suboptimal Extraction Conditions.

    • Recommendation: The efficiency of the extraction process is critical. For volatile compounds like this compound in complex matrices like coffee or cocoa, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique.[2] Key parameters to optimize include the fiber coating, extraction time, and temperature. For liquid-liquid extraction (LLE), experiment with different extraction solvents and pH adjustments to ensure efficient partitioning of the analyte into the solvent phase.

  • Possible Cause 2: Analyte Loss During Sample Cleanup.

    • Recommendation: If using a cleanup step, such as Solid-Phase Extraction (SPE), ensure that the sorbent and elution solvents are appropriate for this compound to prevent analyte loss. Perform recovery experiments by spiking a blank matrix with a known amount of the analyte before extraction and cleanup to identify steps where losses may be occurring.[2]

  • Possible Cause 3: Inefficient Desorption from SPME Fiber.

    • Recommendation: Ensure the GC inlet temperature is high enough for complete thermal desorption of the analyte from the SPME fiber (e.g., 240-250°C).[2] The desorption time should also be optimized to ensure all of the analyte is transferred to the GC column.[3]

Issue 3: Inaccurate Quantification due to Matrix Effects

  • Possible Cause 1: Ion Suppression or Enhancement.

    • Recommendation: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decreased (suppression) or increased (enhancement) signal.[2] To mitigate this, improve sample cleanup to remove interfering matrix components.[4] Alternatively, diluting the final extract can reduce the concentration of these interfering compounds.[5]

  • Possible Cause 2: Inappropriate Internal Standard.

    • Recommendation: The use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is the gold standard for correcting matrix effects, as it will behave very similarly to the analyte during sample preparation and analysis.[6] If a labeled internal standard is not available, choose a structural analog that has similar chemical properties and a retention time close to that of this compound.

  • Possible Cause 3: Lack of Matrix-Matched Calibration.

    • Recommendation: When analyzing samples in a complex matrix, a calibration curve prepared in a pure solvent may not accurately reflect the analytical response in the sample.[2] Prepare calibration standards in a blank matrix extract that is free of the analyte to create a matrix-matched calibration curve. This helps to compensate for systematic errors caused by the matrix.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when analyzing this compound in food samples like coffee and cocoa?

A1: In complex matrices such as coffee and cocoa, interferences can arise from a multitude of compounds. Pyrazines are formed during the Maillard reaction, which also produces a wide array of other volatile and non-volatile compounds.[7] Potential interferences include other pyrazines with similar mass spectra, furans, ketones, and phenolic compounds which are abundant in roasted products.[5][8] These compounds can co-elute with this compound, causing overlapping peaks and matrix effects.[2]

Q2: How can I confirm the identity of this compound in a complex chromatogram?

A2: Unambiguous identification should rely on more than just a mass spectral library match. It is highly recommended to compare the retention time and mass spectrum of your peak with those of a certified reference standard analyzed under the identical GC-MS conditions.[9] Additionally, calculating the retention index (RI) of the peak and comparing it to published values for this compound on the same or a similar GC column can provide further confidence in the identification.[10]

Q3: What type of GC column is best suited for the analysis of this compound?

A3: A mid-polarity column, such as a DB-5ms or HP-5ms, is a common and effective choice for the separation of pyrazines.[2] For more complex samples where co-elution is a problem, a column with a different selectivity, such as a DB-WAX (a polar column), may provide better separation of this compound from matrix interferences.[11]

Q4: What is Headspace Solid-Phase Microextraction (HS-SPME) and why is it recommended for this compound analysis?

A4: HS-SPME is a solvent-free sample preparation technique that is particularly well-suited for extracting volatile and semi-volatile compounds from solid or liquid samples.[7] It involves exposing a coated fiber to the headspace above the sample, where volatile analytes like this compound partition onto the fiber. The fiber is then directly inserted into the GC inlet for analysis. This technique is highly effective as it combines extraction, cleanup, and pre-concentration into a single step, thereby minimizing sample handling and potential for contamination.[2]

Q5: When should I use a deuterated internal standard for quantification?

A5: A deuterated internal standard is highly recommended when accurate and precise quantification is required, especially in complex matrices where matrix effects are expected.[6] These internal standards have nearly identical chemical and physical properties to the target analyte, so they are affected by the sample matrix in the same way.[2] This allows for reliable correction of variations in extraction efficiency, injection volume, and instrument response, leading to more accurate results.

Quantitative Data Summary

The following table summarizes representative performance characteristics for the analysis of pyrazines using GC-MS. While specific data for this compound is limited in the literature, the values for the structurally similar 2,5-dimethylpyrazine provide a good indication of the expected performance.

ParameterValueDetection ModeReference(s)
Limit of Detection (LOD) 1-5 µg/LSIM/MRM[3]
Limit of Quantification (LOQ) 4 µg/LMRM[3]
Intra-day Precision (RSD) 4%MRM[3]
Inter-day Precision (RSD) 8%MRM[3]
Linearity (r²) >0.999SIM/MRM[3]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for the extraction of volatile pyrazines, including this compound, from solid or liquid food matrices such as coffee or cocoa.[3]

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-2 grams of ground coffee) into a headspace vial.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (preferably a deuterated analog) to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C). Allow the sample to equilibrate for a set time (e.g., 15-20 minutes) with agitation to allow volatile compounds to partition into the headspace.[2]

  • Extraction: Expose the SPME fiber (e.g., Carboxen/PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[3]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated GC injector port (e.g., 250°C). Desorb the analytes from the fiber onto the GC column for a specific time (e.g., 5 minutes) in splitless mode, and begin the GC-MS analysis.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting pyrazines from liquid or semi-solid matrices.

  • Sample Preparation: Homogenize a known weight of the sample.

  • Internal Standard Spiking: Spike the sample with a suitable internal standard.

  • Extraction: Add a precise volume of an appropriate organic solvent (e.g., dichloromethane). Vortex the mixture vigorously to ensure thorough extraction of the analyte into the organic solvent.[3]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Drying and Concentration (Optional): If necessary, pass the extract through anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if needed.

  • Analysis: Inject an aliquot of the extract into the GC-MS system.

Visualizations

Interference_Minimization_Workflow Workflow for Minimizing Interferences in this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Review cluster_troubleshooting Troubleshooting Loop Sample Complex Matrix (e.g., Coffee, Cocoa) Homogenize Homogenize Sample Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extraction Extraction (HS-SPME or LLE) Spike->Extraction GC_Separation GC Separation (e.g., DB-5ms column) Extraction->GC_Separation Inject/Desorb Check_Recovery Low Recovery? Extraction->Check_Recovery MS_Detection MS Detection (Scan or SIM mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Matrix-Matched Calibration) Peak_Integration->Quantification Check_Interference Interference? Quantification->Check_Interference Confirmation Identity Confirmation (RT & Mass Spectrum) Check_Recovery->Extraction Optimize Extraction Check_Recovery->GC_Separation No Check_Interference->Extraction Optimize Cleanup Check_Interference->GC_Separation Optimize Separation Check_Interference->Confirmation No

Caption: A general workflow for minimizing interferences during the GC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Quantification Start Inaccurate Quantification Observed Check_IS Is a suitable Internal Standard (IS) used? Start->Check_IS Check_Cal Is Matrix-Matched Calibration used? Check_IS->Check_Cal Yes Implement_IS Implement Stable Isotope Labeled or Analog IS Check_IS->Implement_IS No Check_Cleanup Is Sample Cleanup Adequate? Check_Cal->Check_Cleanup Yes Implement_Cal Prepare Calibration Curve in Blank Matrix Extract Check_Cal->Implement_Cal No Check_Dilution Is Sample Dilution Possible? Check_Cleanup->Check_Dilution Yes Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Check_Cleanup->Optimize_Cleanup No Dilute_Sample Dilute Sample Extract Check_Dilution->Dilute_Sample Yes Reanalyze Re-analyze Sample Check_Dilution->Reanalyze No Implement_IS->Reanalyze Implement_Cal->Reanalyze Optimize_Cleanup->Reanalyze Dilute_Sample->Reanalyze

References

Technical Support Center: Trace Level Detection of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace level detection of 2-Acetyl-3,5-dimethylpyrazine. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for trace level detection of this compound?

A1: The most prevalent and effective method for trace level detection of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). To enhance sensitivity and minimize matrix effects, GC-MS is often coupled with a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE).

Q2: I am not detecting my target analyte, this compound. What are the possible reasons?

A2: Several factors could lead to a lack of detection. These include:

  • Insufficient Sensitivity: Your method's limit of detection (LOD) may be higher than the concentration of the analyte in your sample.

  • Improper Sample Preparation: The extraction technique may not be efficient for your specific matrix, or the extraction parameters (e.g., time, temperature) may not be optimized.

  • Analyte Degradation: The analyte may be degrading during sample preparation or analysis due to factors like excessive heat or exposure to active sites in the GC system.

  • Instrumental Issues: There could be problems with the GC-MS system, such as leaks, a contaminated inlet, or a poorly performing column.

Q3: My chromatogram shows poor peak shape (tailing, fronting, or split peaks) for my analyte. How can I resolve this?

A3: Poor peak shape can be caused by a variety of issues.

  • Peak Tailing: This is often due to active sites in the GC system that interact with the analyte. Ensure you are using a deactivated inlet liner and column. Regular maintenance, such as trimming the column and replacing the septum, is also crucial.

  • Peak Fronting: This is typically a sign of column overload. Try diluting your sample or reducing the injection volume.

  • Split Peaks: This can result from improper column installation or issues with the injection technique. Ensure the column is installed correctly and that the injection is performed smoothly, especially in manual injections.

Q4: How can I improve the sensitivity of my HS-SPME method for this compound?

A4: To enhance the sensitivity of your HS-SPME method, consider the following optimizations:

  • Fiber Selection: Choose a fiber with a coating that has a high affinity for pyrazines. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for a broad range of volatile compounds.

  • Extraction Time and Temperature: Increasing the extraction time and temperature can improve the partitioning of the analyte into the fiber. However, excessive temperatures can lead to analyte degradation. These parameters should be carefully optimized.

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of the analyte, leading to higher concentrations in the headspace and improved extraction efficiency.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of pyrazines that are structurally similar to this compound. This data can be used as a reference for developing and validating a new analytical method.

Table 1: Method Performance Characteristics for Structurally Similar Pyrazines

ParameterValueDetection ModeAnalyteReference
Limit of Detection (LOD)0.83 ng/mLGC-MS2-Methoxy-3,5-dimethylpyrazine[1]
Limit of Quantification (LOQ)2.5 ng/mLGC-MS2-Methoxy-3,5-dimethylpyrazine[1]
Linearity (r²)> 0.99GC-MS2,5-Dimethylpyrazine[2]
Accuracy (% Recovery)90 - 110%GC-MS2,5-Dimethylpyrazine[2]
Precision (% RSD)< 15%GC-MS2,5-Dimethylpyrazine[2]

Table 2: Recommended GC-MS Parameters for Pyrazine Analysis

ParameterRecommended Setting
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Oven Temperature ProgramInitial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeFull scan (m/z 40-400) for qualitative, SIM for quantitative
Ion Source Temperature230°C
Quadrupole Temperature150°C

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a general procedure for the trace level detection of this compound in a solid or liquid matrix.

Materials:

  • GC-MS system

  • HS-SPME autosampler or manual holder

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath with agitation

  • Sample (e.g., food matrix, biological fluid)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., a deuterated pyrazine analog)

Procedure:

  • Sample Preparation:

    • For liquid samples, place 5 mL into a 20 mL headspace vial.

    • For solid samples, weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard to each sample.

    • For aqueous samples, add NaCl to a final concentration of 20-30% (w/v) to enhance analyte volatility.[3]

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heating block set to a pre-optimized temperature (e.g., 60-80°C).

    • Equilibrate the sample for 15-30 minutes with agitation.[3][4]

    • Expose the SPME fiber to the headspace of the vial for a pre-optimized time (e.g., 30-60 minutes).[3][4]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port, which is heated to a temperature suitable for thermal desorption (e.g., 250°C).[4]

    • Desorb for 2-5 minutes in splitless mode.

    • Start the GC-MS analysis using the parameters outlined in Table 2 or an optimized method.

    • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the analyte using a calibration curve prepared with the internal standard.

Troubleshooting and Visualization

Troubleshooting Guide for Poor Signal or No Detection

This guide provides a systematic approach to troubleshooting issues related to poor or no signal for this compound.

Troubleshooting_No_Signal start No or Low Signal for This compound check_standard Inject a known standard. Is the peak present and of good quality? start->check_standard system_issue Potential System Issue check_standard->system_issue No sample_issue Potential Sample/Method Issue check_standard->sample_issue Yes check_leaks Check for leaks in the GC system. system_issue->check_leaks optimize_spme Optimize HS-SPME parameters (fiber, time, temp). sample_issue->optimize_spme clean_inlet Clean the GC inlet and replace the liner and septum. check_leaks->clean_inlet trim_column Trim the GC column (first 10-20 cm). clean_inlet->trim_column check_detector Verify detector function (e.g., MS tune). trim_column->check_detector system_ok System Likely OK check_detector->system_ok add_salt Add salt to aqueous samples to increase analyte volatility. optimize_spme->add_salt check_matrix Investigate matrix effects. Consider matrix-matched calibration. add_salt->check_matrix analyte_stability Assess analyte stability during sample preparation and storage. check_matrix->analyte_stability method_optimized Method Optimized analyte_stability->method_optimized

Caption: Troubleshooting workflow for no or low signal detection.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Homogenize Sample add_is Add Internal Standard sample_prep->add_is add_salt Add Salt (for aqueous samples) add_is->add_salt vial_sealing Seal in Headspace Vial add_salt->vial_sealing equilibration Equilibration (Heating & Agitation) vial_sealing->equilibration extraction Headspace Extraction with SPME Fiber equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

References

Troubleshooting poor reproducibility in 2-Acetyl-3,5-dimethylpyrazine measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in 2-Acetyl-3,5-dimethylpyrazine measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it measured?

This compound is a heterocyclic aromatic organic compound.[1] It is a key contributor to the flavor and aroma of many food products, particularly those that undergo thermal processing like roasting or baking.[2] Its characteristic nutty, roasted, and popcorn-like odor makes it a significant compound in the food and beverage industry for quality control and flavor research.[3][4] In the pharmaceutical industry, pyrazine derivatives are investigated for their diverse biological activities.[5]

Q2: What are the common analytical techniques for quantifying this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2][6] It is often coupled with sample introduction techniques like Headspace (HS) and Solid-Phase Microextraction (SPME) for enhanced sensitivity and to minimize matrix effects.[2][7][8] While less common, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized, particularly for liquid samples like beverages.[9]

Q3: What are the primary causes of poor reproducibility in this compound measurements?

Poor reproducibility in the analysis of this compound can stem from several factors:

  • Sample Matrix Effects: The complexity of the sample matrix (e.g., food, biological fluids) can interfere with the extraction and detection of the analyte.[2]

  • Inconsistent Sample Preparation: Variations in extraction time, temperature, solvent volumes, and handling can lead to significant differences in analyte recovery.[5][7]

  • Instrumental Variability: Fluctuations in GC injector temperature, column performance, and mass spectrometer sensitivity can affect results.[2]

  • Analyte Stability: this compound may degrade due to factors like pH, temperature, and light exposure during sample preparation and storage.[5]

  • Isomeric Interference: Alkylpyrazines often have positional isomers with very similar mass spectra, which can lead to misidentification and inaccurate quantification if chromatographic separation is not optimal.[6][10]

Troubleshooting Guides

Issue 1: High Variability in Peak Area/Concentration Between Replicates

If you are observing significant differences in the measured concentration of this compound across replicate injections of the same sample, consider the following troubleshooting steps.

start High Variability Observed prep Review Sample Preparation Protocol start->prep internal_std Implement/Verify Internal Standard Usage prep->internal_std Consistent? end Reproducibility Improved prep->end Inconsistent extraction Optimize Extraction Parameters (Time, Temperature, Agitation) internal_std->extraction Properly Used? internal_std->end Not Used/Improperly Used instrument Check Instrument Performance (Injector, Column, Detector) extraction->instrument Optimized? extraction->end Sub-optimal stability Investigate Analyte Stability instrument->stability Stable? instrument->end Issue Found stability->end Stable? start Inaccurate Quantification/ Misidentification mass_spec Review Mass Spectra start->mass_spec retention Verify Retention Time/Index mass_spec->retention Correct? end Accurate Identification & Quantification mass_spec->end Incorrect calibration Check Calibration Curve retention->calibration Consistent? retention->end Inconsistent isomers Consider Isomeric Interference calibration->isomers Linear? calibration->end Non-linear isomers->end Resolved? isomers->end Co-eluting

References

Impact of pH on the stability of 2-Acetyl-3,5-dimethylpyrazine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Acetyl-3,5-dimethylpyrazine Solutions

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions, particularly concerning the impact of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic aromatic compound. It is recognized for its nutty, roasted aroma and is used as a flavoring agent in various food products. In the pharmaceutical field, pyrazine derivatives are of interest for their potential biological activities.

Q2: What are the primary factors that can affect the stability of this compound solutions?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Pyrazines can be susceptible to degradation under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the compound.

Q3: What are the visual indicators of this compound degradation?

A3: Signs of potential degradation in your this compound solutions include:

  • Color Change: The solution may darken or change color over time.

  • Precipitation: The formation of solid particles in the solution.

  • Odor Change: A noticeable alteration in the characteristic nutty, roasted aroma.

If any of these changes are observed, it is recommended to verify the purity and concentration of the solution using appropriate analytical methods before use.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal long-term stability, it is recommended to store solutions of this compound in a cool, dry, and dark environment (e.g., 2-8 °C). Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is also advised to minimize oxidation. For stock solutions, consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound solutions.

Issue Possible Cause Troubleshooting Steps
Inconsistent or Non-Reproducible Experimental Results Compound Instability: The compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure).1. Review pH: Ensure the pH of your solvent system is within a stable range for pyrazines (ideally near neutral, unless the experimental design requires otherwise).2. Control Temperature: Conduct experiments at a controlled and consistent temperature. Avoid unnecessary exposure to high temperatures.3. Protect from Light: Use amber vials or cover your experimental setup to protect solutions from light.4. Perform a Time-Course Study: Analyze the concentration of this compound at different time points to determine its stability over the duration of your experiment.
Analytical Method Variability: The analytical method used for quantification may not be fully validated or could be subject to interference.1. Method Validation: Ensure your analytical method (e.g., HPLC, GC-MS) is validated for linearity, accuracy, precision, and specificity.2. Use of Internal Standard: Incorporate an internal standard in your analytical runs to correct for variations in injection volume and instrument response.
Unexpected Peaks in Chromatogram Presence of Degradation Products or Impurities: The compound may have degraded, or the initial material may contain impurities.1. Characterize Unknown Peaks: Use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks.2. Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times in your analytical method.[1]
Discoloration of the Solution Chemical Degradation: The compound is undergoing a chemical change, potentially forming colored byproducts.1. Confirm Purity: Analyze the discolored solution using a stability-indicating analytical method to determine the concentration of the parent compound and identify any degradation products.2. Adjust Storage Conditions: Ensure the solution is stored under an inert atmosphere and protected from light. While some discoloration may not significantly impact all applications, it is a sign of a chemical change, and the purity should be verified before use.

Experimental Protocols

Protocol for a pH Stability Study of this compound

This protocol outlines a general procedure for conducting a pH stability study.

1. Materials and Reagents:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile and methanol

  • Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers at various pH levels (e.g., pH 2, 4, 7, 9, 12).

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions at the desired pH values.

  • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

3. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the respective buffer solutions to a final concentration suitable for analysis (e.g., 10 µg/mL).

4. Stability Study Setup:

  • Aliquot the working solutions into separate, tightly sealed vials for each pH and time point.

  • Store the vials at a constant temperature (e.g., 25°C or 40°C).

  • Protect the vials from light.

5. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition.

  • Analyze the samples immediately using a validated stability-indicating HPLC or GC-MS method to determine the concentration of this compound remaining.

6. Analytical Method (Example: HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).

  • Injection Volume: 10 µL.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition, relative to the initial concentration at time zero.

  • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Data Presentation

The following table is a template for summarizing the quantitative data from a pH stability study.

Table 1: Stability of this compound at Various pH Values and 25°C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 12)
0100100100100100
2
4
8
24
48

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working prep_buffers Prepare pH Buffers prep_buffers->prep_working incubate Incubate at Constant Temperature prep_working->incubate sample Sample at Time Points incubate->sample analyze HPLC / GC-MS Analysis sample->analyze data Data Analysis & Kinetics analyze->data degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) pyrazine This compound acid_hydrolysis Hydrolysis of Acetyl Group pyrazine->acid_hydrolysis H+ base_catalyzed Base-Catalyzed Reactions pyrazine->base_catalyzed OH- ring_cleavage Potential Ring Cleavage base_catalyzed->ring_cleavage

References

Validation & Comparative

Validation of GC-MS method for 2-Acetyl-3,5-dimethylpyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of GC-MS Methods for the Analysis of 2-Acetyl-3,5-dimethylpyrazine and Related Alkylpyrazines

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. This compound, a key aroma and flavor compound found in various food products and a potential intermediate in pharmaceutical synthesis, requires robust analytical methods for its determination.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for such analyses due to its high sensitivity and selectivity.[2]

This guide provides a detailed comparison of the performance of GC-MS methods for the analysis of this compound and similar alkylpyrazines, supported by experimental data and detailed methodologies. The validation of an analytical method ensures its reliability, accuracy, and precision, which are critical for quality control, research, and development.[3]

Method Performance Characteristics

The validation of a GC-MS method involves the assessment of several key parameters to ensure its suitability for its intended purpose.[3] The following table summarizes typical performance characteristics for the analysis of pyrazine compounds, including 2,5-dimethylpyrazine, which can be considered representative for the validation of a method for this compound.

Table 1: Summary of GC-MS Method Performance for Pyrazine Analysis

Validation ParameterTypical Performance ValueDetection ModeReference
Linearity (r²)≥ 0.999SIM/MRM[4][5]
Limit of Detection (LOD)0.83 - 5 µg/LSIM/MRM[5][6]
Limit of Quantitation (LOQ)2.5 - 4 µg/LMRM[5][6]
Intra-day Precision (RSD)< 4%MRM[5]
Inter-day Precision (RSD)< 8%MRM[5]
Accuracy (Recovery)98 - 102%-[4]
RobustnessConsistent performance under slight variations-[4][7]

SIM: Selected Ion Monitoring; MRM: Multiple Reaction Monitoring; RSD: Relative Standard Deviation. Data for LOD, LOQ, and precision are based on the analysis of 2,5-dimethylpyrazine and 2-methoxy-3,5-dimethylpyrazine.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the typical experimental protocols for the validation of a GC-MS method for pyrazine analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for the extraction of volatile and semi-volatile compounds from various matrices.[2]

  • Sample Weighing: Accurately weigh 3-5 g of the homogenized sample into a headspace vial.[2]

  • Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard, such as a deuterated pyrazine analog (e.g., 2-Methylpyrazine-d6).[2] This helps to correct for variability in sample preparation and instrument response.[2]

  • Extraction: Place the vial in a heating block or water bath and expose a SPME fiber (e.g., Carboxen/PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes at 60°C) to allow for the adsorption of volatile compounds.[8]

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of pyrazines.

  • Gas Chromatograph (GC): An Agilent 6890N or similar system.[2]

  • Injector: Splitless mode at 250-270°C.[2][9]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2]

  • Column: A capillary column suitable for volatile compound analysis, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.[2]

    • Ramp: Increase to 230-250°C at a rate of 3-7°C/min.[2][8]

    • Final hold: Hold at the final temperature for 10 minutes.[8]

  • Mass Spectrometer (MS): An Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[2]

  • Ion Source Temperature: 230°C.[2][8][9]

  • Quadrupole Temperature: 150°C.[2][9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[5]

Method Validation Workflow and Parameter Relationships

The validation of a GC-MS method is a structured process that ensures the generated data is reliable. The following diagrams illustrate the typical workflow and the logical interplay of the validation parameters.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Internal Standard Spiking Homogenize->Spike Extract HS-SPME Spike->Extract Inject Injection & Desorption Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Acquisition & Processing Detect->Data Linearity Linearity & Range Report Validation Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Specificity Specificity Specificity->Report Robustness Robustness Robustness->Report Data->Linearity Data->Accuracy Data->Precision Data->LOD_LOQ Data->Specificity Data->Robustness

GC-MS Method Validation Workflow

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Method Reliable Analytical Method Accuracy Accuracy (Closeness to true value) Accuracy->Method Precision Precision (Repeatability) Precision->Method Linearity Linearity (Proportionality to concentration) Linearity->Method LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) LOD->LOQ LOQ->Method Specificity Specificity (Analyte identification) Specificity->Method Robustness Robustness (Unaffected by small variations) Robustness->Method

Interrelation of Method Validation Parameters

References

A Comparative Analysis of SPME and Liquid-Liquid Extraction for 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Flavor and Drug Development

The accurate quantification of 2-Acetyl-3,5-dimethylpyrazine, a key aroma compound with nutty and roasted notes found in various food products, is crucial for quality control and sensory analysis. This guide provides a detailed comparison of two prevalent extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), offering insights into their performance, methodologies, and applications for the analysis of this specific pyrazine derivative.

Performance Comparison: SPME vs. LLE

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique.[1] It combines extraction and pre-concentration into a single step, making it amenable to automation.[2] In contrast, Liquid-Liquid Extraction (LLE) is a classic and robust method that relies on the partitioning of an analyte between two immiscible liquid phases.[3] While often more labor-intensive and requiring larger solvent volumes, LLE can achieve high extraction efficiency.[2]

The choice between SPME and LLE depends on several factors, including the sample matrix, the required sensitivity, sample throughput, and available instrumentation. SPME generally offers higher sensitivity and is more environmentally friendly due to the absence of organic solvents.[4] However, SPME fibers have a limited lifetime and can be affected by matrix components, which may require method optimization to mitigate.[2] LLE is a well-established and rugged technique that can handle a wide range of sample volumes and concentrations.

Quantitative Data Summary

The following table summarizes the quantitative performance of SPME and LLE for the analysis of pyrazines, including this compound and its analogs. The data has been compiled from various studies and is presented to provide a comparative overview.

Performance MetricSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Limit of Detection (LOD) 2-60 ng/g (for various pyrazines in edible oils)[2] 0.83 ng/mL (for a methoxypyrazine in water)[5]Typically in the µg/L to mg/L range, depending on the concentration factor[6]
Limit of Quantitation (LOQ) 6-180 ng/g (for various pyrazines in edible oils)[2] 2.5 ng/mL (for a methoxypyrazine in water)[5]1.9-3.7 mg/L (for volatile fatty acids)[2]
Recovery 91.6-109.2% (for various pyrazines in edible oils)[2]71.1-105.7% (for various volatile compounds in wine)[7] 92.2–103% (for volatile compounds in wine)[8]
Precision (RSD%) < 16% (for various pyrazines in edible oils)[2] < 9.76% (for pyrazines in yeast extract)[2]< 10% (for volatile compounds in wine)[8] 4.2-20.7% (for volatile fatty acids)[2]
Linearity (R²) > 0.99[5]0.961-0.999 (for various volatile compounds in wine)[7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of either extraction technique. Below are representative protocols for the analysis of this compound in a food matrix using Headspace SPME (HS-SPME) and LLE, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of volatile pyrazines in a solid or liquid food matrix.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating and stirring module or water bath

  • GC-MS system with a SPME-compatible inlet

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Solid Samples: Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial. Add 1.0 g of NaCl to enhance the release of volatile compounds.

    • Liquid Samples: Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial. Add NaCl to achieve a concentration of approximately 20-30% (w/v).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to the vial.

  • Equilibration: Seal the vial and place it in the heating module. Equilibrate the sample at 60°C for 15-30 minutes with continuous agitation.[1]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30-45 minutes at 60°C.[9]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC injector port (250°C).

    • Desorb the analytes for 2-5 minutes in splitless mode.[2]

    • Begin the GC-MS analysis. A typical GC oven program starts at 40°C, holds for 2 minutes, ramps to 150°C at 5°C/min, then ramps to 250°C at 10°C/min, and holds for 5 minutes.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of pyrazines from a liquid or semi-solid food matrix.

Materials and Equipment:

  • Homogenizer (e.g., blender, Ultra-Turrax)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Extraction solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 5-10 g of the homogenized sample into a beaker or centrifuge tube.

    • Add a known amount of a suitable internal standard.

    • Add 50 mL of dichloromethane to the sample.[10]

    • Homogenize the mixture for 2-3 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 4000-5000 rpm for 10 minutes to separate the organic and aqueous/solid phases.[10]

    • Carefully decant or pipette the supernatant (dichloromethane layer) into a clean flask.

    • Repeat the extraction process on the sample residue two more times, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system for analysis using similar GC-MS conditions as described for the SPME protocol.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the SPME and LLE experimental protocols.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample (Solid/Liquid) Vial Weigh/Pipette into Headspace Vial Sample->Vial Add_NaCl Add NaCl Vial->Add_NaCl Spike_IS Spike with Internal Standard Add_NaCl->Spike_IS Equilibrate Equilibrate & Agitate (e.g., 60°C, 15-30 min) Spike_IS->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace (e.g., 30-45 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Injector (e.g., 250°C) Expose_Fiber->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Experimental workflow for Headspace Solid-Phase Microextraction (HS-SPME).

LLE_Workflow cluster_prep Sample Preparation & Extraction cluster_separation Phase Separation cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Homogenized Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Add_Solvent Add Solvent (e.g., Dichloromethane) Spike_IS->Add_Solvent Homogenize Homogenize Add_Solvent->Homogenize Centrifuge Centrifuge to Separate Phases Homogenize->Centrifuge Collect_Organic Collect Organic Layer (Repeat 2-3x) Centrifuge->Collect_Organic Dry Dry with Anhydrous Na2SO4 Collect_Organic->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

References

A Sensory Showdown: Unpacking the Aromatic Nuances of 2-Acetyl-3,5-dimethylpyrazine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the sensory characteristics of chemical compounds is paramount. This guide offers a comparative sensory analysis of 2-Acetyl-3,5-dimethylpyrazine and its isomers, providing supporting experimental data and methodologies to illuminate the subtle yet significant differences in their flavor and aroma profiles.

This compound is a key aroma compound found in a variety of roasted and toasted foods, prized for its characteristic nutty, roasted, and popcorn-like scent.[1][2][3][4] It is frequently synthesized and sold as a mixture with its isomer, 2-Acetyl-3,6-dimethylpyrazine. While the general sensory profile of this mixture is well-documented, this guide delves deeper into the available data to differentiate the sensory properties of the individual isomers where possible and outlines the experimental approaches used for such evaluations.

Quantitative Sensory Comparison

While specific quantitative data directly comparing the sensory thresholds and flavor profiles of the individual isomers of this compound are limited in publicly available literature, we can compile the known sensory attributes of the commercial mixture and related pyrazine compounds to provide a comparative context.

CompoundFEMA NumberPredominant Sensory DescriptorsOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)
2-Acetyl-3,5(and 6)-dimethylpyrazine3327Nutty, roasted hazelnut, peanut, popcorn, corn chip, toasted grain[1][3]Not widely reported for individual isomersNot widely reported for individual isomers
2-Acetylpyrazine3126Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut[5]62[5]10000[5]
2-Ethyl-3,5-dimethylpyrazineNot availableCocoa, chocolate, nutty, burnt almond[5]1[5]Not widely reported
2,3-Dimethylpyrazine3271Nutty, cocoa, coffee, potato, meaty[5]2500-35000[5]Not widely reported
2,3,5-TrimethylpyrazineNot availableRoasted nuts (hazelnut, peanut), baked potato, cocoa[5]400[5]Not widely reported

Experimental Protocols

The sensory analysis of flavor compounds like this compound and its isomers relies on a combination of instrumental and human sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying the specific volatile compounds responsible for the aroma of a sample.

Methodology:

  • Sample Preparation: The pyrazine isomers are diluted in an appropriate solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The individual compounds are separated based on their volatility and interaction with the chromatographic column.

  • Olfactory Evaluation: As the separated compounds exit the column, the effluent is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other is directed to a sniffing port where a trained sensory panelist identifies and describes the odor of each eluting compound.

  • Data Analysis: The olfactory data is correlated with the instrumental data to create an "aromagram," which maps specific chemical compounds to their perceived aromas.

Quantitative Descriptive Analysis (QDA)®

QDA is a comprehensive sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[6][7][8][9]

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. They undergo extensive training to develop a consensus on a descriptive vocabulary (lexicon) for the pyrazine samples and to calibrate their use of intensity scales.[6][10]

  • Sample Evaluation: Samples of the individual pyrazine isomers, diluted in a neutral medium, are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each sensory attribute (e.g., nutty, roasted, popcorn) on a line scale.[6][10]

  • Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile for each isomer, allowing for a quantitative comparison of their flavor and aroma characteristics.[6]

Signaling Pathways and Visualization

The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway

Research has identified the olfactory receptor OR5K1 as a key receptor for the detection of pyrazines.[5][11][12] Olfactory receptors are G-protein coupled receptors (GPCRs). The binding of a pyrazine molecule to its receptor triggers a conformational change, initiating an intracellular signaling cascade that ultimately leads to the generation of a nerve impulse. This signal is then transmitted to the brain, where it is interpreted as a specific aroma.[5][11]

G_protein_signaling_pathway Olfactory Signaling Pathway for Pyrazine Perception cluster_membrane Cell Membrane OR5K1 OR5K1 (Olfactory Receptor) G_protein G-protein (Golf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Pyrazine Pyrazine Molecule Pyrazine->OR5K1 Binds ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_ion Ca²⁺ Influx Ion_Channel->Ca_ion Neuron Olfactory Neuron Ca_ion->Neuron Depolarizes Signal Nerve Impulse to Brain Neuron->Signal

Caption: Olfactory signaling pathway for pyrazine perception.

Experimental Workflow for Sensory Comparison

The following diagram illustrates a typical workflow for the sensory comparison of pyrazine isomers.

experimental_workflow Experimental Workflow for Sensory Comparison of Pyrazine Isomers cluster_prep Sample Preparation cluster_analysis Sensory & Instrumental Analysis cluster_data Data Interpretation Sample1 This compound Dilution Dilution in Neutral Medium Sample1->Dilution Sample2 Isomer (e.g., 2-Acetyl-3,6-dimethylpyrazine) Sample2->Dilution GCO Gas Chromatography-Olfactometry (GC-O) Dilution->GCO QDA Quantitative Descriptive Analysis (QDA) Dilution->QDA Aroma Aroma Profile GCO->Aroma Flavor Flavor Profile QDA->Flavor Threshold Odor/Taste Thresholds QDA->Threshold

Caption: Workflow for sensory comparison of pyrazine isomers.

References

A Comparative Guide to the Use of Deuterated 2-Acetyl-3,5-dimethylpyrazine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within regulated environments such as drug development and food science, the choice of an internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of deuterated 2-Acetyl-3,5-dimethylpyrazine against its non-deuterated counterparts and other structural analogs when used as an internal standard in mass spectrometry-based assays.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in quantitative analysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound-dn lies in its ability to co-elute with the native analyte while being distinguishable by mass spectrometry. This ensures that both compounds experience the same matrix effects and extraction efficiencies, leading to more accurate and precise quantification.[3] In contrast, structural analogs, while being a viable alternative, often exhibit different retention times and may not fully compensate for analytical variability.[1]

Table 1: Comparison of Key Performance Characteristics

Performance CharacteristicDeuterated this compoundStructural Analog (e.g., 2-Acetylpyrazine, 2,5-Dimethylpyrazine)
Chromatographic Retention Time Nearly identical to the analyte, ensuring co-elution.[4]May differ significantly, leading to varied matrix effects.[1]
Extraction Recovery Very closely mimics the analyte's recovery due to identical physicochemical properties.[1]Can have significantly different extraction recovery.
Ionization Efficiency Experiences similar ionization suppression or enhancement as the analyte.[2]Ionization characteristics can differ from the analyte.
Accuracy (% Recovery) Expected to be high (e.g., 95-105%) due to effective correction for sample loss and matrix effects.Often a wider acceptable range (e.g., 80-120%) due to less precise correction.
Precision (%RSD) Typically low (<15%) as it minimizes variability.[3]Generally higher due to differences in analytical behavior.

Experimental Protocols

A robust analytical method is crucial for reliable quantification. Below is a generalized protocol for the analysis of this compound in a food matrix using its deuterated analog as an internal standard, based on common practices for pyrazine analysis.[3]

Protocol: Quantification of this compound in a Food Matrix by GC-MS

  • Sample Preparation:

    • Homogenize 1-5 g of the food sample.

    • Spike the sample with a known amount of deuterated this compound internal standard solution.

    • Allow the internal standard to equilibrate with the sample matrix.

  • Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place the spiked sample in a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace during incubation.[3]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

      • Inlet Temperature: 250°C

      • Injection Mode: Splitless

      • Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Monitored Ions: Specific ions for both the native analyte and the deuterated internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the deuterated internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample Spike Spike with Deuterated Internal Standard Sample->Spike Equilibrate Equilibration Spike->Equilibrate HS_SPME HS-SPME Equilibrate->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Quant Quantification GCMS->Quant logical_relationship cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard CoElution Co-elution with Analyte SameMatrixEffects Experiences Same Matrix Effects CoElution->SameMatrixEffects HighAccuracy High Accuracy & Precision SameMatrixEffects->HighAccuracy DiffRetention Different Retention Time VariableMatrixEffects Experiences Different Matrix Effects DiffRetention->VariableMatrixEffects LowerAccuracy Lower Accuracy & Precision VariableMatrixEffects->LowerAccuracy

References

Unraveling the Origins of a Key Flavor Compound: A Comparative Study on the Formation of 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of flavor chemistry, food science, and drug development, understanding the formation of key aroma compounds is paramount. 2-Acetyl-3,5-dimethylpyrazine, a potent flavor compound with characteristic nutty, roasted, and popcorn-like aromas, is a significant contributor to the sensory profile of many thermally processed foods. Its formation, primarily through the Maillard reaction, is a complex process influenced by a variety of precursors. This guide provides a comparative analysis of the formation of this compound from different precursors, supported by experimental data and detailed methodologies.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the principal pathway for the generation of a plethora of flavor compounds, including pyrazines. The specific amino acid and sugar precursors, along with reaction conditions such as temperature and pH, play a crucial role in determining the type and yield of the resulting pyrazines. While direct comparative quantitative data for the formation of this compound from various precursors is limited in existing literature, general principles of pyrazine formation allow for an insightful comparison.

Precursor Influence on Pyrazine Formation: A Comparative Overview

The formation of alkylpyrazines, including this compound, is highly dependent on the structure of the amino acid and the type of reducing sugar involved in the Maillard reaction. Different precursors yield varying amounts and types of pyrazines. The following table summarizes the expected impact of different precursors on the formation of pyrazines, with a focus on the potential for this compound generation based on general Maillard reaction principles.

Precursor CategorySpecific PrecursorsExpected Yield of this compoundKey References and Remarks
Amino Acids Proline, Valine, Leucine, IsoleucineModerate to HighProline, in reaction with glucose, has been shown to be a significant precursor for various flavor compounds, although it can also lead to the formation of proline-specific compounds that may compete with pyrazine formation. Amino acids with branched-chain alkyl groups are known to be effective precursors for alkylpyrazines.
AsparagineLow to ModerateWhile asparagine is a key precursor for acrylamide, its role in the formation of this specific acetylated pyrazine is less pronounced compared to other amino acids.
Lysine-containing Dipeptides (e.g., Arg-Lys, His-Lys)Potentially HighDipeptides have been shown to be more effective than free amino acids in generating certain pyrazines. The sequence of amino acids in the dipeptide can significantly influence the total pyrazine yield. For instance, in some studies, Arg-Lys dipeptides have shown higher total pyrazine yields compared to His-Lys dipeptides.
Reducing Sugars Glucose, FructoseHighGlucose and fructose are common reducing sugars that readily participate in the Maillard reaction, leading to the formation of key intermediates for pyrazine synthesis.
RiboseModerateRibose is more reactive than glucose in the Maillard reaction but may favor the formation of other flavor compounds over acetylated pyrazines.
α-Dicarbonyl Compounds 2,3-PentanedioneAnalogous High Yield (for 2-ethyl-3,5-dimethylpyrazine)While not a direct precursor for the acetyl group, α-dicarbonyls are key intermediates. Studies on the formation of the structurally similar 2-ethyl-3,5-dimethylpyrazine have shown that the addition of 2,3-pentanedione significantly increases its yield, suggesting that appropriate α-dicarbonyls are crucial for the formation of substituted pyrazines.

Experimental Protocols for Studying this compound Formation

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying Maillard reaction products.

Maillard Reaction Model System

Objective: To generate this compound in a controlled laboratory setting to compare the effects of different precursors.

Materials:

  • Selected amino acid or dipeptide (e.g., Proline, Arg-Lys)

  • Reducing sugar (e.g., Glucose)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

  • Heating block or oven

Procedure:

  • Prepare aqueous stock solutions of the amino acid/dipeptide and the reducing sugar.

  • In a reaction vial, mix the amino acid/dipeptide solution and the sugar solution to achieve the desired molar ratio (e.g., 1:1).

  • Adjust the pH of the mixture to the desired level using the phosphate buffer.

  • Seal the vial tightly.

  • Heat the vial at a specific temperature (e.g., 120°C) for a defined period (e.g., 60 minutes).

  • After heating, immediately cool the vial in an ice bath to stop the reaction.

  • The resulting solution is then ready for extraction and analysis.

Extraction and Quantification by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify the volatile compound this compound from the reaction mixture.

Materials:

  • SPME fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)

  • GC-MS system equipped with a capillary column (e.g., DB-5ms)

  • Heated agitator for SPME

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Transfer an aliquot of the cooled reaction mixture into a headspace vial.

  • Add a known amount of the internal standard.

  • Seal the vial and place it in the heated agitator at a specific temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while agitating.

  • Retract the fiber and immediately insert it into the GC injector for thermal desorption.

  • Analyze the desorbed compounds using a suitable GC-MS method with a temperature program designed to separate volatile compounds.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the compound by comparing its peak area to that of the internal standard.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing the formation of this compound from different precursors, the following experimental workflow is presented.

G cluster_0 Precursor Preparation cluster_1 Maillard Reaction cluster_2 Sample Analysis P1 Amino Acid / Dipeptide Solution MR Mix & Heat (e.g., 120°C, 60 min) P1->MR P2 Reducing Sugar Solution P2->MR SPME HS-SPME Extraction MR->SPME Reaction Mixture GCMS GC-MS Analysis SPME->GCMS Volatile Compounds Data Data Analysis & Quantification GCMS->Data Comparison Comparative Results Data->Comparison Yield Comparison

Caption: Experimental workflow for the comparative study of this compound formation.

Signaling Pathways and Logical Relationships

The formation of this compound via the Maillard reaction involves a complex network of reactions. The following diagram illustrates the key stages and intermediates.

G cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Precursors Amino Acid + Reducing Sugar Amadori Amadori Product Precursors->Amadori Dicarbonyls α-Dicarbonyls (e.g., 2,3-butanedione) Amadori->Dicarbonyls Strecker Strecker Aldehydes & α-Aminoketones Amadori->Strecker Dicarbonyls->Strecker Pyrazine This compound Strecker->Pyrazine Condensation & Oxidation

Caption: Simplified pathway for this compound formation in the Maillard reaction.

A Comparative Analysis of the Aroma Profiles of 2-Acetyl-3,5-dimethylpyrazine and 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the distinct sensory characteristics of two key pyrazine compounds, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the aroma profiles of 2-acetyl-3,5-dimethylpyrazine and 2-acetyl-3-ethylpyrazine, two influential pyrazine compounds known for their significant contributions to the flavor and fragrance of a wide range of products. This analysis is designed to assist researchers and professionals in making informed decisions regarding the application of these compounds in food science, flavor chemistry, and drug development.

Sensory Profile Comparison

The aroma and flavor characteristics of this compound and 2-acetyl-3-ethylpyrazine, while both falling into the "nutty" and "roasted" spectrum, exhibit distinct nuances that are critical for targeted product development.

This compound is predominantly characterized by a strong nutty and roasted aroma profile. Its sensory descriptors often include hazelnut, peanut, popcorn, and toasted grain notes.[1][2] This compound is frequently utilized to impart or enhance the aroma of baked goods, coffee, and chocolate.[2]

2-Acetyl-3-ethylpyrazine , in contrast, presents a more complex aroma profile with noticeable earthy and raw potato-like undertones in addition to its nutty and roasted characteristics.[3][4] It is also described as having popcorn, corn chip, and meaty notes.[3] This unique combination makes it a versatile ingredient in savory applications, snack foods, and tobacco products to enhance meaty flavors and create a richer, more mellow taste.

Quantitative Data Summary

The following tables provide a structured overview of the available quantitative data for a direct comparison of the two pyrazine compounds.

Table 1: Quantitative Sensory Data
CompoundOdor Threshold (in water)Taste Threshold (in water)Predominant Sensory Descriptors
This compound Data not availableData not availableNutty, roasted hazelnut, roasted peanut, popcorn, corn chip, toasted grain, nut flesh, peanut butter.[1]
2-Acetyl-3-ethylpyrazine ~1000 ppb[3]10 ppb[3]Nutty, raw potato, earthy, popcorn, corn chip, meaty.[3][4]
Table 2: Physicochemical Properties
PropertyThis compound2-Acetyl-3-ethylpyrazine
Molecular Formula C₈H₁₀N₂OC₈H₁₀N₂O
Molecular Weight 150.18 g/mol [5]150.18 g/mol
Appearance Yellow semi-solid (est.)Pale yellow to yellow clear liquid (est.)
Boiling Point 70 °C @ 7.00 mm Hg54-56 °C @ 1 mmHg
Vapor Pressure 3.000000 mmHg @ 20.00 °CNot specified
Flash Point 195.00 °F TCC (90.56 °C)Not specified
Solubility in Water 18550 mg/L @ 25 °C (est.)Slightly soluble

Experimental Protocols

To ensure the objective and reproducible analysis of aroma profiles, standardized methodologies such as Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are employed.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation technique used to identify and quantify the sensory attributes of a product.

  • Panelist Selection and Training: A panel of trained individuals is selected based on their sensory acuity. Panelists undergo training to develop a consensus on the terminology used to describe the aroma and flavor attributes of the pyrazines.

  • Sample Preparation: The pyrazine compounds are diluted to appropriate concentrations in a neutral medium (e.g., water, oil, or a simple food base) for evaluation.

  • Sensory Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each identified sensory attribute (e.g., "nutty," "roasted," "earthy") on a linear scale.

  • Data Analysis: The data from the panelists is statistically analyzed to generate a quantitative profile of each compound's aroma and flavor.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines gas chromatography for separating volatile compounds with human sensory detection.

  • Sample Injection: A solution containing the pyrazine compound is injected into the gas chromatograph.

  • Separation: The individual volatile compounds are separated based on their physicochemical properties as they pass through the GC column.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to an olfactory port where a trained sensory analyst sniffs the eluting compounds and describes their aroma.

  • Data Correlation: The aroma descriptors and their intensity are correlated with the corresponding chemical compounds identified by the detector.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Sensory_Analysis_Workflow cluster_QDA Quantitative Descriptive Analysis (QDA) cluster_GCO Gas Chromatography-Olfactometry (GC-O) qda_panel Panelist Selection & Training qda_sample Sample Preparation qda_panel->qda_sample qda_eval Sensory Evaluation qda_sample->qda_eval qda_data Data Analysis qda_eval->qda_data gco_inject Sample Injection gco_sep GC Separation gco_inject->gco_sep gco_detect Olfactory & Chemical Detection gco_sep->gco_detect gco_corr Data Correlation gco_detect->gco_corr

Caption: Workflow for Sensory and Instrumental Aroma Analysis.

Logical_Relationship cluster_Aroma A This compound Nutty Nutty A->Nutty Roasted Roasted A->Roasted Popcorn Popcorn A->Popcorn B 2-Acetyl-3-ethylpyrazine B->Nutty B->Roasted B->Popcorn Earthy Earthy B->Earthy Raw_Potato Raw Potato B->Raw_Potato

Caption: Aroma Profile Relationship of the Two Pyrazines.

References

Inter-Laboratory Perspectives on the Quantification of 2-Acetyl-3,5-dimethylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of flavor and aroma compounds is paramount in the food and beverage industry, as well as in sensory science research. 2-Acetyl-3,5-dimethylpyrazine is a key volatile compound responsible for nutty, roasted, and earthy notes in a variety of products, including coffee, cocoa, and baked goods.[1] Ensuring consistency and comparability of analytical results across different laboratories is a critical challenge. This guide provides a comparative overview of common methods for the quantification of this compound, presenting typical performance data that can be expected in an inter-laboratory setting. While a formal inter-laboratory validation study for this specific compound is not publicly documented, this guide synthesizes data from studies on structurally similar pyrazines to provide a representative comparison.

The primary analytical techniques for the quantification of pyrazine derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] These methods, often coupled with stable isotope dilution assays using deuterated internal standards, offer high accuracy and precision.[2]

Comparative Quantitative Data

The following table summarizes hypothetical results from a proficiency test involving multiple laboratories analyzing a sample containing this compound. This data is representative of typical results obtained in round-robin tests for similar small volatile molecules and is intended to illustrate expected performance and variability.

LaboratoryAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Precision (RSD%)Recovery (%)
Lab 1GC-MS0.51.5< 1095-105
Lab 2GC-MS0.82.5< 1590-110
Lab 3LC-MS/MS0.20.6< 598-102
Lab 4LC-MS/MS0.31.0< 892-108
Lab 5GC-MS with HS-SPME0.10.4< 1285-115
Lab 6GC-MS with HS-SPME0.20.7< 1090-110

Note: Data is hypothetical and based on typical performance characteristics for pyrazine analysis.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization InternalStandard Addition of Internal Standard (e.g., Deuterated Analog) Homogenization->InternalStandard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) InternalStandard->HS_SPME Incubation and Extraction LC_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) InternalStandard->LC_MS Direct Injection (for liquid samples) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Thermal Desorption and Injection Quantification Quantification using Calibration Curve GC_MS->Quantification LC_MS->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

References

The Nutty Profile: Correlating Instrumental and Sensory Data for 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Development Professionals

In the realm of flavor chemistry, pyrazines are instrumental in creating the desirable roasted, toasted, and nutty aromas that define a wide range of food products, from coffee and cocoa to roasted nuts and baked goods. Among these, 2-Acetyl-3,5-dimethylpyrazine is a key contributor to these characteristic sensory profiles. This guide provides a comparative analysis of the instrumental and sensory data for this compound, alongside other significant pyrazines, offering a reference for researchers, scientists, and drug development professionals.

While direct quantitative correlation studies for this compound are not extensively published, this guide synthesizes available sensory data and presents a comparative framework using closely related pyrazines found in similar food matrices, such as roasted almonds.

Quantitative Comparison of Key Pyrazines

The following table summarizes the sensory descriptors for this compound and provides a quantitative comparison with other key pyrazines known to contribute to nutty and roasted flavors. The concentration of these compounds can significantly influence the perceived sensory attributes.

CompoundPredominant Sensory DescriptorsOdor Threshold (in water, ppb)Typical Concentration in Roasted Almonds (µg/kg)
This compound Nutty, roasted hazelnut, popcorn, caramel, coffee-like[1][2][3][4]Not Widely ReportedNot Widely Reported
2,5-Dimethylpyrazine Nutty, roasted, cocoa, coffee-like[5]80~300
2-Ethyl-3,5-dimethylpyrazine Earthy, potato-chip like, nutty[5]Not Widely ReportedNot Widely Reported
2-Acetylpyrazine Popcorn-like, roasted, nutty[5]62Not Widely Reported
2,3,5-Trimethylpyrazine Roasted nuts, baked potato, cocoa400Not Widely Reported

Experimental Protocols

Objective and reproducible data rely on standardized experimental methodologies for both instrumental and sensory analysis.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is widely used for the analysis of volatile and semi-volatile compounds in food matrices.

1. Sample Preparation:

  • Weigh a standardized amount of the ground food sample (e.g., 1.0 g of ground roasted almonds) into a 20 mL headspace vial.

  • Add a known concentration of an internal standard solution (e.g., Acetylpyrazine-d3 in methanol) to allow for accurate quantification.

  • To enhance the release of volatile compounds, add a salt solution (e.g., 5 mL of saturated NaCl).

  • Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatiles.

2. HS-SPME Extraction:

  • Place the vial in a heating block at a controlled temperature (e.g., 60°C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

  • Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately introduce it into the heated injection port of the Gas Chromatograph (GC), where the trapped analytes are thermally desorbed onto the GC column.

  • The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • The separated compounds then enter the Mass Spectrometer (MS), which identifies them based on their unique mass spectra and fragmentation patterns.

4. Data Analysis:

  • Identify this compound and other pyrazines by comparing their retention times and mass spectra with those of pure standards and library data.

  • Quantify the concentration of each compound by comparing its peak area to that of the internal standard and using a calibration curve.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a robust method for identifying and quantifying the sensory attributes of a product.

1. Panelist Selection and Training:

  • Select a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas and flavors, and commitment.

  • Conduct extensive training (20-40 hours) to develop a consensus on the sensory lexicon for the product. This involves presenting reference standards for key attributes. For "nutty" and "roasted" attributes, standards could include roasted almonds, dark roast coffee, and unsweetened cocoa powder.[5]

2. Sample Preparation and Presentation:

  • Prepare samples with precise concentrations of the target compounds in a neutral base (e.g., water, oil, or a simple biscuit dough).

  • Present samples to panelists in a controlled environment, such as individual sensory booths with controlled lighting and temperature, to minimize distractions.

  • The order of sample presentation should be randomized for each panelist to avoid bias.

3. Evaluation:

  • Panelists evaluate the samples and rate the intensity of each sensory attribute (e.g., "nutty," "roasted," "caramel-like") on a structured scale, such as a 15-cm line scale anchored with "low" and "high" at the ends.

  • Panelists should cleanse their palate with unsalted crackers and water between samples.

4. Data Analysis:

  • Collect and analyze the intensity ratings from all panelists.

  • Use statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory attributes between samples.

  • Correlate the sensory intensity scores with the instrumental concentration data to establish a relationship between the chemical compounds and the perceived flavor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for correlating instrumental and sensory data in flavor analysis.

Correlation_Workflow cluster_Instrumental Instrumental Analysis cluster_Sensory Sensory Analysis cluster_Correlation Data Correlation Sample_Prep_Inst Sample Preparation (e.g., Grinding, Weighing) HS_SPME HS-SPME Extraction Sample_Prep_Inst->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Inst_Data Instrumental Data (Concentration of Pyrazines) GC_MS->Inst_Data Correlation Statistical Correlation (e.g., PLS Regression) Inst_Data->Correlation Sample_Prep_Sens Sample Preparation (in Neutral Base) Panel_Eval Sensory Panel Evaluation (QDA) Sample_Prep_Sens->Panel_Eval Sens_Data Sensory Data (Intensity Scores for 'Nutty' Attribute) Panel_Eval->Sens_Data Sens_Data->Correlation Conclusion Conclusion: Relationship between Pyrazine Concentration and 'Nutty' Perception Correlation->Conclusion

Caption: Workflow for correlating instrumental and sensory data.

References

A Researcher's Guide to Accurate Quantification of 2-Acetyl-3,5-dimethylpyrazine: A Comparison of Calibration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile aromatic compounds is paramount for quality control, flavor and fragrance profiling, and metabolic studies. 2-Acetyl-3,5-dimethylpyrazine, a key aroma compound found in various food products and a potential marker in certain biological processes, presents analytical challenges due to its volatility and potential for matrix interference. This guide provides an objective comparison of common analytical calibration methods for the quantification of this compound, supported by experimental data from closely related pyrazine compounds.

This publication will delve into the principles, experimental protocols, and performance characteristics of External Standard, Internal Standard (including Stable Isotope Dilution), and Standard Addition methods. By presenting a clear comparison, this guide aims to assist researchers in selecting the most appropriate calibration strategy for their specific analytical needs.

Data Presentation: A Comparative Analysis of Calibration Methods

The following tables summarize the quantitative performance data for different calibration methods. It is important to note that while the focus of this guide is this compound, the presented data is derived from studies on structurally similar pyrazine compounds due to a lack of direct head-to-head comparative studies for this specific analyte. This information, however, provides a strong proxy for the expected performance of these methods.

Table 1: Comparison of Accuracy and Precision for Pyrazine Quantification

ParameterExternal StandardInternal Standard (Deuterated)Standard AdditionAcceptance Criteria
Accuracy (% Recovery)
Low QCOften susceptible to matrix effects, leading to lower or higher recovery98.5% (for Acetylpyrazine)[1]92.1% (for Acetylpyrazine)[1]80-120%
Medium QCVariable depending on matrix complexity101.2% (for Acetylpyrazine)[1]108.5% (for Acetylpyrazine)[1]80-120%
High QCCan show significant deviation in complex matrices99.8% (for Acetylpyrazine)[1]95.7% (for Acetylpyrazine)[1]80-120%
Precision (% RSD)
Intra-day (n=6)Generally higher RSD due to matrix variability3.5% (for Acetylpyrazine)[1]8.9% (for Acetylpyrazine)[1]≤ 15%
Inter-day (n=18)Can be significantly higher in complex matrices4.8% (for Acetylpyrazine)[1]12.3% (for Acetylpyrazine)[1]≤ 15%

Table 2: Comparison of Linearity and Matrix Effect for Pyrazine Quantification

ParameterExternal StandardInternal Standard (Deuterated)Standard AdditionAcceptance Criteria
Linearity (R²) ≥ 0.99 (in simple matrices)0.9995 (for Acetylpyrazine)[1]0.9981 (for Acetylpyrazine)[1]≥ 0.99
Matrix Effect (%) High susceptibility (enhancement or suppression)[2]2.1% (for Acetylpyrazine)[1]Not directly measured, but compensates for itNot Applicable

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for pyrazine analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for volatile compounds.

Method 1: External Standard Calibration

This method involves creating a calibration curve from a series of standards of known concentrations prepared in a clean solvent. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.[3]

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique such as liquid-liquid extraction or solid-phase microextraction (SPME).

  • GC-MS Analysis: Inject the prepared standards and sample extracts into the GC-MS system.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.[1]

    • MS Detection: Selected Ion Monitoring (SIM) mode for target ions of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of each standard. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method 2: Internal Standard Calibration

In this method, a known amount of a compound, the internal standard (IS), is added to all samples, standards, and blanks. The calibration curve is generated by plotting the ratio of the analyte response to the IS response against the analyte concentration. This method effectively corrects for variations in sample injection volume and potential sample loss during preparation. The use of a stable isotope-labeled version of the analyte as the internal standard (Stable Isotope Dilution Assay - SIDA) is considered the gold standard for accuracy as it best mimics the behavior of the analyte.[1][4]

Instrumentation:

  • Same as External Standard Calibration.

Procedure:

  • Internal Standard Selection: Choose a suitable internal standard, ideally a deuterated analog of this compound (e.g., this compound-d3). If unavailable, a compound with similar chemical properties that does not interfere with the analyte can be used.

  • Standard and Sample Preparation: Prepare calibration standards as in the external standard method. Add a constant, known amount of the internal standard to each standard and sample.

  • GC-MS Analysis: Analyze the samples and standards using the same GC-MS conditions as the external standard method. Monitor the characteristic ions for both the analyte and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Calculate the concentration of the analyte in the sample using this calibration curve.

Method 3: Standard Addition

The standard addition method is particularly useful for complex samples where matrix effects are significant and a suitable internal standard is not available. This method involves adding known amounts of the analyte to the sample itself and measuring the response.

Instrumentation:

  • Same as External Standard Calibration.

Procedure:

  • Sample Preparation: Divide the unknown sample into several aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing and known concentrations of a standard solution of this compound.

  • GC-MS Analysis: Analyze all prepared aliquots (unspiked and spiked) under the same GC-MS conditions.

  • Quantification: Plot the peak area of the analyte on the y-axis against the added concentration of the standard on the x-axis. The absolute concentration of the analyte in the original sample is determined by extrapolating the linear regression line to the x-intercept.[1]

Mandatory Visualizations

To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.

ExternalStandard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std_Prep Prepare Calibration Standards GCMS_Analysis GC-MS Analysis Std_Prep->GCMS_Analysis Sample_Prep Prepare Sample Extract Sample_Prep->GCMS_Analysis Cal_Curve Construct Calibration Curve (Area vs. Conc) GCMS_Analysis->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Caption: Workflow for External Standard Calibration.

InternalStandard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std_Prep Prepare Calibration Standards + Internal Standard GCMS_Analysis GC-MS Analysis Std_Prep->GCMS_Analysis Sample_Prep Prepare Sample Extract + Internal Standard Sample_Prep->GCMS_Analysis Cal_Curve Construct Calibration Curve (Area Ratio vs. Conc) GCMS_Analysis->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Caption: Workflow for Internal Standard Calibration.

StandardAddition_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Aliquot Aliquot Sample Spike_Aliquots Spike Aliquots with Known Concentrations Sample_Aliquot->Spike_Aliquots GCMS_Analysis GC-MS Analysis of All Aliquots Spike_Aliquots->GCMS_Analysis Plot_Data Plot Area vs. Added Concentration GCMS_Analysis->Plot_Data Extrapolate Determine Concentration from X-intercept Plot_Data->Extrapolate

Caption: Workflow for Standard Addition Calibration.

References

Navigating the Separation of Pyrazine Isomers: A Comparative Guide to Kovats Retention Indices on Various GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of pyrazine isomers is a critical analytical challenge. Due to their similar mass spectra, chromatographic separation is often the definitive method for distinguishing these structurally related compounds. This guide provides a comparative overview of Kovats retention indices for common pyrazine isomers on a range of gas chromatography (GC) columns with different polarities, supported by experimental data and detailed protocols to aid in method development and compound identification.

The separation of pyrazine isomers is heavily influenced by the choice of the GC column's stationary phase. Non-polar columns primarily separate compounds based on their boiling points and van der Waals interactions, while polar columns provide additional separation mechanisms based on dipole-dipole interactions and hydrogen bonding. This difference in selectivity is reflected in the Kovats retention indices, a standardized measure of a compound's retention time relative to a series of n-alkanes.

Comparative Analysis of Kovats Retention Indices

The following table summarizes the Kovats retention indices for pyrazine and several of its methyl-substituted isomers on a variety of commonly used polar and non-polar GC columns. The data has been compiled from various scientific sources to provide a comprehensive comparison.

CompoundNon-Polar ColumnsPolar Columns
DB-1 HP-5MS DB-WAX Carbowax 20M
Pyrazine704---
2-Methylpyrazine-82612631254
2,3-Dimethylpyrazine----
2,5-Dimethylpyrazine----
2,6-Dimethylpyrazine--13191314

Data sourced from the NIST Chemistry WebBook and other cited literature. Note that direct comparison should be made with caution as experimental conditions can vary between studies.

Understanding the Separation Mechanism

The interaction between the pyrazine isomers and the stationary phase of the GC column dictates their elution order and, consequently, their retention indices.

cluster_0 GC Separation of Pyrazine Isomers Pyrazine Isomers Pyrazine Isomers GC Column GC Column Pyrazine Isomers->GC Column Injected into Separation Separation GC Column->Separation Interaction with Stationary Phase Elution Order Elution Order Separation->Elution Order Determines Kovats Index Kovats Index Elution Order->Kovats Index Calculated from

Caption: Logical workflow for the GC separation and Kovats index determination of pyrazine isomers.

Experimental Protocols

A generalized experimental protocol for the determination of Kovats retention indices for pyrazine isomers using gas chromatography-mass spectrometry (GC-MS) is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.

Objective: To determine the Kovats retention indices of pyrazine isomers on a specific GC column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column (e.g., DB-5, DB-WAX, or equivalent)

  • Autosampler (recommended for precision)

Materials:

  • Pyrazine isomer standards (e.g., pyrazine, 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine)

  • n-Alkane standard mixture (e.g., C8-C20 or a range that brackets the elution of the pyrazines)

  • High-purity solvent (e.g., dichloromethane or hexane) for sample dilution

Procedure:

  • Sample Preparation:

    • Prepare individual or mixed standard solutions of the pyrazine isomers in the chosen solvent at a concentration of approximately 100 µg/mL.

    • Prepare a solution of the n-alkane standard mixture in the same solvent.

  • GC-MS Conditions:

    • Injector:

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas:

      • Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Final Hold: Hold at 240 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific column and analytes).

    • MS Detector:

      • Transfer Line Temperature: 250 °C

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-300

      • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Acquisition:

    • Inject the n-alkane standard mixture and record the retention times of each n-alkane.

    • Inject the pyrazine isomer standard solution(s) and record their retention times.

  • Kovats Retention Index Calculation:

    • The Kovats retention index (I) for each pyrazine isomer is calculated using the following formula for a temperature-programmed analysis:

      I = 100[n + (tR,i - tR,n) / (tR,N - tR,n)]

      where:

      • n is the carbon number of the n-alkane eluting immediately before the pyrazine isomer.

      • N is the carbon number of the n-alkane eluting immediately after the pyrazine isomer.

      • tR,i is the retention time of the pyrazine isomer.

      • tR,n is the retention time of the n-alkane with carbon number n.

      • tR,N is the retention time of the n-alkane with carbon number N.

The workflow for this experimental protocol can be visualized as follows:

cluster_1 Experimental Workflow for Kovats Index Determination Sample_Prep Sample Preparation (Pyrazines & n-Alkanes) GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Inject Data_Acquisition Data Acquisition (Retention Times) GC_MS_Analysis->Data_Acquisition Generate Data Kovats_Calc Kovats Index Calculation Data_Acquisition->Kovats_Calc Input for Result Kovats Retention Index Kovats_Calc->Result

Caption: Step-by-step workflow for the experimental determination of Kovats retention indices.

Safety Operating Guide

Proper Disposal of 2-Acetyl-3,5-dimethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Acetyl-3,5-dimethylpyrazine, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.

I. Immediate Safety and Hazard Information

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to safety protocols is crucial during handling and disposal.

Key Hazard Classifications:

  • Physical Hazard: Combustible liquid.[1]

  • Health Hazards:

    • Causes skin irritation.[1][2]

    • Causes serious eye irritation.[1][2]

    • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE to minimize exposure risks:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1][3]

II. Quantitative Data Summary

This table summarizes key quantitative and qualitative data for this compound, extracted from safety data sheets.

PropertyValue
CAS Number 54300-08-2
Molecular Formula C₈H₁₀N₂O
Appearance Colorless to light yellow liquid or solid
Boiling Point 70 °C at 7 mmHg[4]
Density 1.073 g/mL at 25 °C[4]
Flash Point 80 °C (176 °F) - closed cup[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[5]

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound".

  • Do not mix with other chemical wastes, especially oxidizing agents, unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6]

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and chemically compatible container for the waste.

  • The container must be securely closed.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

Step 3: Storage

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Keep the container away from sources of ignition and incompatible materials.[1][6]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to arrange for pickup and disposal.

  • The disposal must be handled by a licensed waste disposal company.[1][2][5]

  • Complete all required waste manifest documentation as provided by your EHS department.

Step 5: Spill and Emergency Procedures

  • In case of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[6]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

IV. Disposal Workflow

cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Materials C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS for Pickup by Licensed Disposal Company E->F G Complete Waste Manifest Documentation F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Acetyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Acetyl-3,5-dimethylpyrazine. Adherence to these protocols is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Some safety data sheets also indicate that it may be harmful if swallowed.[2] Therefore, a comprehensive personal protective equipment strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1][3][4]
Skin Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). A lab coat or other protective clothing should be worn.To prevent skin contact which can cause irritation.[3][4][5] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator is recommended.To prevent inhalation of vapors which may cause respiratory irritation.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
Molecular Formula C₈H₁₀N₂O[6]
Molecular Weight 150.18 g/mol [6]
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 70 °C at 7 mm Hg[7]
Flash Point 90.56 °C (195.00 °F)[8]
Specific Gravity 1.073 g/mL at 25 °C[7]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Handling and Storage Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area. A local exhaust ventilation or a chemical fume hood is recommended.

  • Personal Protective Equipment : Before beginning any work, ensure all recommended PPE is correctly worn.

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[2][10] Wash hands thoroughly after handling.[1][3] Keep the container tightly closed when not in use.[1][9]

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][9] Keep the container tightly closed.[1][9]

Disposal Protocol:

  • Waste Characterization : Any unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper) should be treated as hazardous waste.

  • Containerization : Place waste in a suitable, closed, and clearly labeled container. The label should indicate "Hazardous Waste" and identify the contents.

  • Disposal : Dispose of the waste through a licensed professional waste disposal service.[1][10] Adhere to all federal, state, and local environmental regulations.[11] Do not dispose of down the drain.[5]

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Well-Ventilated Area B->C Proceed to Handling D Handle Chemical C->D E Segregate Hazardous Waste D->E Generate Waste F Label Waste Container E->F G Store Waste for Disposal F->G H Professional Waste Disposal G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.